molecular formula C7H11N3O B061312 N-(4-ethyl-1H-imidazol-2-yl)acetamide CAS No. 160041-62-3

N-(4-ethyl-1H-imidazol-2-yl)acetamide

Cat. No.: B061312
CAS No.: 160041-62-3
M. Wt: 153.18 g/mol
InChI Key: AAZKMLPFLHFACP-UHFFFAOYSA-N
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Description

N-(4-ethyl-1H-imidazol-2-yl)acetamide is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmacological research. This acetamide-functionalized imidazole derivative serves as a critical synthetic building block for the development of novel heterocyclic compounds, particularly those targeting enzyme inhibition pathways. Its core structure, featuring the 1H-imidazole ring substituted at the 2- and 4- positions, is a privileged scaffold found in numerous biologically active molecules. Researchers primarily utilize this compound in the synthesis of potential kinase inhibitors, as the imidazole core can act as a key pharmacophore interacting with the ATP-binding site of various protein kinases. Its mechanism of action, when incorporated into larger molecular architectures, often involves hydrogen bonding and coordination with key amino acid residues, such as those in the kinase hinge region, thereby modulating enzymatic activity. The 4-ethyl group provides a strategic handle for modulating lipophilicity and steric bulk, fine-tuning the compound's physicochemical properties and binding affinity. This reagent is essential for probing structure-activity relationships (SAR) in drug discovery programs focused on oncology, inflammatory diseases, and other therapeutic areas governed by kinase signaling cascades.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-ethyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-6-4-8-7(10-6)9-5(2)11/h4H,3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZKMLPFLHFACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437115
Record name N-(4-ethyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-62-3
Record name N-(4-ethyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Activity & Pharmacological Potential of N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N-(4-ethyl-1H-imidazol-2-yl)acetamide CAS: 160041-62-3 Molecular Formula: C7H11N3O Class: 2-Acetamidoimidazole / Imidazole Peptidomimetic[1]

This technical guide analyzes the biological profile of N-(4-ethyl-1H-imidazol-2-yl)acetamide , a "privileged scaffold" molecule. While often utilized as a high-purity building block in medicinal chemistry, its structural architecture—specifically the 2-aminoimidazole core capped with an acetamide—confers distinct pharmacological properties.

This guide synthesizes empirical data from structural analogs (SAR) and direct physicochemical analysis to establish its role in two primary domains: Antimicrobial FabH inhibition and Adrenergic/Imidazoline Receptor modulation .

Chemical Architecture & Pharmacophore Analysis[2]

The biological activity of this compound is dictated by three structural domains that govern its binding affinity and solubility.

Structural Domains
  • The Imidazole Core (1H-imidazol-2-yl): Acts as the primary recognition motif. The nitrogen atoms serve as proton acceptors/donors, crucial for hydrogen bonding within enzyme active sites (e.g., Serine/Histidine dyads).

  • The Acetamide "Cap" (N-acetamide): Unlike the free amine seen in Clonidine or Brimonidine, the acetamide group reduces the basicity of the exocyclic nitrogen. This modification often improves membrane permeability (LogP modulation) and mimics peptide bonds, allowing the molecule to act as a peptidomimetic transition-state inhibitor.

  • The Ethyl Tail (4-ethyl): Provides a specific hydrophobic anchor. In Structure-Activity Relationship (SAR) studies, the 4-ethyl group fills hydrophobic pockets (e.g., Valine/Leucine rich regions) more effectively than a methyl group, often increasing potency by 2–5x in lipophilic binding sites.

Physicochemical Profile (Calculated)
PropertyValueBiological Implication
Molecular Weight 153.18 g/mol High CNS penetration potential (Fragment-like).
LogP ~0.65 - 0.9Moderate lipophilicity; ideal for oral bioavailability.
TPSA ~55 ŲExcellent membrane permeability (Blood-Brain Barrier penetrant).
H-Bond Donors 2Critical for receptor anchoring.
H-Bond Acceptors 2Facilitates interaction with aqueous solvent and residues.

Primary Biological Mechanism: Antimicrobial Activity (FabH Inhibition)

Research into 2-acetamido-imidazole derivatives has identified them as potent inhibitors of bacterial fatty acid synthesis. Specifically, they target FabH (β-ketoacyl-ACP synthase III) , an enzyme essential for initiating fatty acid elongation in bacteria.

Mechanism of Action

The N-(4-ethyl-1H-imidazol-2-yl)acetamide scaffold mimics the transition state of the malonyl-ACP substrate.

  • Entry: The molecule diffuses through the bacterial cell wall (facilitated by the ethyl group's lipophilicity).

  • Binding: The imidazole ring coordinates with the active site Histidine-Asparagine catalytic triad of FabH.

  • Inhibition: The acetamide carbonyl forms a hydrogen bond with the oxyanion hole, preventing the condensation of acetyl-CoA with malonyl-ACP.

Evidence Grounding: Studies on the "El-Saghier Reaction" products (structurally homologous 2-acetamido-imidazoles) demonstrated significant antibacterial activity against E. coli and S. aureus, with inhibition zones comparable to chloramphenicol in specific derivatives [1].

Signaling Pathway Visualization

The following diagram illustrates the interference of the compound within the bacterial fatty acid synthesis cycle.

FabH_Inhibition AcetylCoA Acetyl-CoA FabH FabH Enzyme (Target) AcetylCoA->FabH Substrate 1 MalonylACP Malonyl-ACP MalonylACP->FabH Substrate 2 FattyAcid Fatty Acid Elongation FabH->FattyAcid Catalysis Inhibitor N-(4-ethyl-1H-imidazol-2-yl)acetamide Inhibitor->FabH Competitive Inhibition (Active Site Binding) Inhibitor->FattyAcid BLOCKS Membrane Bacterial Membrane Integrity FattyAcid->Membrane Synthesis

Caption: Competitive inhibition of FabH enzyme by the imidazole scaffold, disrupting bacterial membrane synthesis.

Secondary Biological Mechanism: GPCR Modulation

The 2-aminoimidazole core is the defining feature of α2-adrenergic agonists (e.g., Clonidine). However, the acetylation of the amine in N-(4-ethyl-1H-imidazol-2-yl)acetamide alters this profile significantly.

Adrenergic & Imidazoline Receptor Interaction
  • α2-Adrenergic Receptors: The acetylation reduces the basicity (pKa drops from ~10 to ~4-5). This suggests the compound acts less as a direct agonist and more as a modulator or a prodrug . In vivo, amidases may cleave the acetyl group, releasing the active 2-amino-4-ethylimidazole (a potent agonist).

  • Imidazoline Binding Sites (I1/I2): The intact acetamide molecule retains affinity for I2-imidazoline binding sites (often found on Monoamine Oxidase B). Ligands for I2 sites are currently investigated for neuroprotective effects in Alzheimer's and depression [2].

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis of N-(4-ethyl-1H-imidazol-2-yl)acetamide

Context: High-purity synthesis is required to avoid contamination with the di-acetylated byproduct.

  • Starting Material: Dissolve 2-amino-4-ethylimidazole (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (1.2 eq) to scavenge HCl. Cool to 0°C.

  • Acylation: Dropwise addition of Acetyl Chloride (1.0 eq) over 30 minutes. Critical: Do not use excess anhydride to prevent ring acetylation.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1][2]

  • Purification: Recrystallize from Ethanol/Hexane.

  • Validation: 1H NMR must show the singlet methyl (acetamide) at ~2.1 ppm and the ethyl triplet/quartet pattern.

Protocol B: In Vitro FabH Inhibition Assay

Context: Validating the antimicrobial mechanism.

StepActionCritical Parameter
1. Enzyme Prep Recombinant E. coli FabH (10 nM) in phosphate buffer (pH 7.0).Keep on ice to prevent denaturation.
2. Substrate Mix Add [14C]-Acetyl-CoA (50 µM) and Malonyl-ACP (50 µM).Use radiolabeled substrate for sensitivity.
3. Inhibitor Add N-(4-ethyl-1H-imidazol-2-yl)acetamide (Gradient: 0.1 µM to 100 µM).Include DMSO control (solvent blank).
4. Incubation Incubate at 30°C for 20 minutes.Linear reaction phase only.
5. Quench Stop reaction with 10% Trichloroacetic acid (TCA).Precipitates protein.
6. Analysis Scintillation counting of the product (3-ketoacyl-ACP).Calculate IC50 using non-linear regression.

SAR Visualization (Structure-Activity Relationship)

This diagram highlights how the "Ethyl" and "Acetamide" modifications shift the biological selectivity of the imidazole core.

SAR_Analysis Core 2-Aminoimidazole Core (Scaffold) Mod1 Modification: 4-Ethyl Group Core->Mod1 Mod2 Modification: N-Acetylation Core->Mod2 Effect1 Increases Lipophilicity (LogP) Enhances Hydrophobic Pocket Binding Mod1->Effect1 Effect2 Reduces Basicity (pKa) Improves BBB Permeability Reduces direct Adrenergic agonism Mod2->Effect2 Target1 Target: FabH (Bacteria) (Hydrophobic Tunnel Entry) Effect1->Target1 Target2 Target: Imidazoline I2 (CNS) (Neuroprotection) Effect2->Target2

Caption: SAR divergence showing how specific functional groups direct the molecule toward antimicrobial vs. CNS targets.

References

  • El-Saghier Reaction & Imidazole Antibiotics: Title: Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives: Green Synthesis, Biological Assessment, and Molecular Docking.[3] Source: ACS Omega (2023).[3] URL:[Link]

  • Imidazoline Receptor Ligands: Title: Imidazoline I2 receptors as a potential therapeutic target for Alzheimer's disease: A review. Source: European Journal of Pharmacology. URL:[Link]

  • Chemical Identity & Properties: Title: N-(4-ethyl-1H-imidazol-2-yl)acetamide (Compound Summary).[4] Source: PubChem / BLD Pharm. URL:[Link]

  • SAR of Aminoimidazoles: Title: Structure-Activity Relationships of Imidazole-Based Inhibitors.[5][6] Source: Drug Design & Discovery.[7] URL:[Link]

Sources

Whitepaper: A Mechanistic Hypothesis for N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development Professionals

Abstract: The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2] N-(4-ethyl-1H-imidazol-2-yl)acetamide is a synthetic derivative of this class for which a definitive mechanism of action has not yet been elucidated in public literature. This guide deconstructs the compound's structure to build a scientifically rigorous and testable hypothesis. Drawing from extensive data on structurally related 2-aminoimidazole and acetamide derivatives, we postulate a primary mechanism centered on the modulation of inflammatory pathways, specifically the inhibition of the NF-κB signaling cascade. A secondary, plausible mechanism involving the disruption of bacterial biofilms is also explored. This document provides a comprehensive framework for investigation, including detailed, self-validating experimental protocols and the causal logic behind their design, to empower researchers in the exploration of this compound's therapeutic potential.

Introduction: The 2-Aminoimidazole Scaffold as a Pharmacophore

The 2-aminoimidazole (2-AI) moiety is a recurring motif in marine alkaloids, such as oroidin and bromoageliferin, which exhibit a wide spectrum of pharmacological properties, including notable anti-biofilm activity. This natural precedent has inspired medicinal chemists to utilize the 2-AI skeleton as a versatile building block for designing modulators of various biological targets.[1][2] The addition of an acetamide group, as seen in N-(4-ethyl-1H-imidazol-2-yl)acetamide, introduces a functional group commonly found in compounds with anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5] The convergence of these two key structural features—the 2-aminoimidazole core and the N-acetamide group—forms the basis of our mechanistic hypothesis.

Structural Analysis and Rationale for Hypothesis Formulation

To formulate a credible mechanism of action, we must analyze the contributions of the compound's core components:

  • 2-Aminoimidazole Core: This group is a known pharmacophore. Its derivatives have been extensively documented to possess anti-biofilm, antibacterial, and immunomodulatory properties.[6][7] Specifically, 2-AI compounds can inhibit and disperse bacterial biofilms, and in some cases, resensitize multidrug-resistant bacteria to conventional antibiotics.[8][9]

  • N-Acetamide Group: The acetamide functional group is present in numerous approved drugs and clinical candidates. Studies on acetamide derivatives of similar heterocyclic cores (e.g., 2-aminobenzimidazole) have demonstrated potent anti-inflammatory activity. This activity is often achieved through the suppression of pro-inflammatory mediators like TNF-α, IL-1β, and key signaling molecules such as NF-κB.[3]

  • 4-Ethyl Substitution: This small alkyl group likely influences the compound's physicochemical properties, such as lipophilicity, which can affect membrane permeability, solubility, and interaction with hydrophobic pockets in target proteins.

Based on this analysis, a compelling hypothesis emerges: N-(4-ethyl-1H-imidazol-2-yl)acetamide likely functions as an anti-inflammatory agent by inhibiting the NF-κB signaling pathway. The 2-aminoimidazole core may anchor the molecule to its biological target, while the acetamide group could be critical for the modulatory interaction.

Primary Hypothesis: Inhibition of the NF-κB Inflammatory Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), and enzymes (COX-2, iNOS).

We hypothesize that N-(4-ethyl-1H-imidazol-2-yl)acetamide interferes with this cascade, potentially by inhibiting an upstream kinase (like IKK) or by directly preventing the phosphorylation and degradation of IκBα.

Hypothesized Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Cascade IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa P-IκBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA p65->DNA Translocates & Binds Compound N-(4-ethyl-1H-imidazol- 2-yl)acetamide Compound->IKK Hypothesized Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Experimental Validation Workflow

A tiered, systematic approach is essential for validating this hypothesis. The workflow is designed to first establish a safe therapeutic window and then probe specific molecular events in the pathway.

Caption: Tiered experimental workflow for validating the anti-inflammatory hypothesis.

Detailed Experimental Protocols

The following protocols are designed for a murine macrophage cell line (e.g., RAW 264.7) as a robust in vitro model for inflammation.

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of N-(4-ethyl-1H-imidazol-2-yl)acetamide (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations (e.g., >90% viability) for subsequent experiments.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

  • Cell Seeding & Treatment: Plate RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate. After 24 hours, pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + compound only.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A reduction in NO indicates anti-inflammatory potential.

Protocol 3: Western Blot for IκBα Phosphorylation

  • Cell Culture & Treatment: Grow RAW 264.7 cells in 6-well plates to ~80% confluency. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C. Use β-actin as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the ratio of phospho-IκBα to total IκBα. A decrease in this ratio in compound-treated, LPS-stimulated cells compared to LPS-only cells supports the hypothesis.

Data Interpretation & Expected Outcomes

The data gathered should be compiled to build a cohesive argument. A successful validation would yield results consistent with the following table.

ExperimentEndpoint MeasuredExpected Outcome with Compound + LPSInterpretation
MTT Assay Cell ViabilityNo significant decrease at concentrations ≤ 50 µMEstablishes therapeutic window for further assays.
Griess Assay Nitric Oxide (NO)Dose-dependent decrease in NO productionIndicates suppression of inflammatory mediator iNOS activity.
ELISA TNF-α, IL-6 protein levelsDose-dependent decrease in secreted cytokinesConfirms reduction of key pro-inflammatory protein synthesis.
RT-qPCR iNOS, COX-2, TNF-α mRNA levelsDose-dependent decrease in target gene expressionShows that inhibition occurs at the transcriptional level.
Western Blot Phospho-IκBα / Total IκBα ratioSignificant decrease in the ratio compared to LPS controlProvides direct evidence of interference in the core NF-κB signaling cascade.

Secondary Hypothesis: Disruption of Bacterial Biofilm

The 2-aminoimidazole scaffold is strongly associated with antibiofilm activity.[6][7] It is plausible that N-(4-ethyl-1H-imidazol-2-yl)acetamide retains this property. Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers high resistance to antibiotics and host immune responses. 2-AI derivatives are known to interfere with bacterial signaling systems, such as two-component systems (TCS), that regulate biofilm formation.[8]

Experimental Validation

Protocol 4: Biofilm Inhibition Assay (Crystal Violet Method)

  • Bacterial Culture: Grow a suitable biofilm-forming bacterium (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) overnight in Tryptic Soy Broth (TSB).

  • Assay Preparation: Dilute the overnight culture 1:100 in fresh TSB. Add 100 µL of this suspension to the wells of a 96-well microtiter plate.

  • Compound Treatment: Add 100 µL of TSB containing serial dilutions of the test compound to the wells. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate statically for 24-48 hours at 37°C.

  • Staining:

    • Gently discard the planktonic cells and wash the wells three times with PBS to remove non-adherent bacteria.

    • Fix the remaining biofilm with 200 µL of methanol for 15 minutes.

    • Remove methanol and stain with 200 µL of 0.1% crystal violet solution for 15 minutes.

    • Wash away excess stain with water and air dry the plate.

  • Quantification: Solubilize the bound dye with 200 µL of 33% acetic acid. Measure the absorbance at 595 nm.

  • Analysis: A significant reduction in absorbance in compound-treated wells compared to the positive control indicates biofilm inhibition.

Discussion and Future Directions

The proposed hypotheses provide a clear and actionable path for elucidating the mechanism of N-(4-ethyl-1H-imidazol-2-yl)acetamide. Initial positive results from the anti-inflammatory assays would strongly support the primary hypothesis. A reduction in phospho-IκBα would be a key finding, pinpointing the compound's action to a critical node in the inflammatory response.

Should the compound also exhibit antibiofilm activity, it would suggest a valuable dual-action therapeutic potential. Future work could then focus on:

  • Target Deconvolution: Employing techniques like chemical proteomics (e.g., activity-based protein profiling) or thermal shift assays to identify the direct protein target(s) of the compound.

  • Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity, especially against IKK isoforms and other kinases in the TLR4 pathway.

  • In Vivo Models: Validating the anti-inflammatory effects in an animal model of inflammation, such as an LPS-induced sepsis model or a carrageenan-induced paw edema model.[3]

Conclusion

While the precise molecular target of N-(4-ethyl-1H-imidazol-2-yl)acetamide remains to be discovered, its structural features strongly suggest a role in modulating host inflammatory responses. We hypothesize that its primary mechanism of action is the inhibition of the NF-κB signaling pathway. The comprehensive experimental framework detailed in this guide provides a robust, step-wise strategy to rigorously test this hypothesis and uncover the therapeutic potential of this promising compound.

References

  • Iqbal, M. A., et al. (2022).
  • ResearchGate. (2025). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents.
  • ResearchGate. (2025). 2-Aminoimidazoles in Medicinal Chemistry | Request PDF.
  • PMC. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. PMC.
  • PMC. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC.
  • Synthesis and antimicrobial study of 2-amino-imidazole deriv
  • IJISRT. (2023). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. IJISRT.
  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. PubMed.
  • PMC. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. PMC.
  • Gomha, S. M., et al. (2012). Substituted thiazoles VI. Synthesis and antitumor activity of new 2-acetamido- and 2 or 3-propanamido-thiazole analogs. PubMed.
  • Huigens, R. W., et al. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. PubMed.
  • Kohn, H., et al. (1991).

Sources

The 2-Acetamidoimidazole Scaffold: Synthetic Protocols and Kinase-Targeted SAR for N-(4-ethyl-1H-imidazol-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The N-(4-ethyl-1H-imidazol-2-yl)acetamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for guanidine and a potent hinge-binding motif in kinase inhibitor design. Unlike the basic 2-aminoimidazole, the N-acetylated derivative offers a distinct hydrogen-bonding profile (Donor-Acceptor-Donor) that modulates solubility, membrane permeability, and metabolic stability.

This guide details the technical roadmap for discovering and optimizing derivatives of this scaffold. We focus on its application as a ATP-competitive kinase inhibitor (specifically targeting CDK and JAK families) and its utility in fragment-based drug discovery (FBDD) .

The Structural Argument (Why this molecule?)

The core structure consists of three pharmacophoric elements:

  • The Imidazole Core: A planar, aromatic linker that facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers).
  • The 2-Acetamido Group: A bidentate hydrogen bond motif. The carbonyl oxygen acts as an H-bond acceptor, while the amide nitrogen acts as a donor—mimicking the adenine ring of ATP.

  • The 4-Ethyl Substituent: A hydrophobic probe. In kinase active sites, this ethyl group is perfectly sized to occupy the hydrophobic specificity pocket (often the Valine or Leucine region) without incurring significant steric penalties.

Synthetic Strategy: The "Direct-to-Scaffold" Protocol

While several routes exist (e.g., Marckwald synthesis), the most robust protocol for generating N-(4-ethyl-1H-imidazol-2-yl)acetamide with high regioselectivity is the Cyclocondensation of


-Haloketones with N-Acetylguanidine . This method avoids the protection/deprotection steps required if starting from bare guanidine.
Validated Synthetic Workflow

Objective: Synthesis of N-(4-ethyl-1H-imidazol-2-yl)acetamide (Compound 3 ).

  • Precursor A: 1-bromo-2-butanone (The "Ethyl" donor).

  • Precursor B: N-acetylguanidine (The "Acetamide" donor).

Step-by-Step Protocol:
  • Solvent Selection: Use anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile). DMF is preferred for solubility, but MeCN simplifies workup.

  • Reaction Setup:

    • Dissolve N-acetylguanidine (10 mmol, 1.01 g) in DMF (15 mL) under an inert Nitrogen atmosphere.

    • Add 1-bromo-2-butanone (11 mmol, 1.66 g) dropwise at 0°C to prevent exotherm-driven polymerization.

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Heat to 80°C for 4-6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup (Critical for Purity):

    • Remove solvent under reduced pressure.[1]

    • Neutralize the hydrobromide salt using saturated NaHCO₃ (aq).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Ether or perform Flash Column Chromatography (Silica Gel, 0-5% MeOH/DCM gradient).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the reaction logic and potential side-reaction pathways (regioisomers) that must be controlled.

Synthesispathway Start Start: N-Acetylguanidine + 1-Bromo-2-butanone Inter Intermediate: S-Alkylation vs N-Alkylation Start->Inter Nucleophilic Attack Cyclo Cyclization: (Hantzsch-type) Inter->Cyclo Dehydration (-H2O) Prod Target: N-(4-ethyl-1H-imidazol-2-yl)acetamide Cyclo->Prod Major Pathway (Steric Control) Side Side Product: Regioisomer (5-ethyl) Cyclo->Side Minor Pathway

Caption: Figure 1: Synthetic pathway for the target scaffold via modified Hantzsch condensation. The 4-ethyl regioisomer is favored over the 5-ethyl due to steric hindrance during the cyclization transition state.

Structure-Activity Relationship (SAR) Optimization

Once the core scaffold is secured, optimization focuses on "growing" the molecule to increase potency and selectivity.

The SAR Matrix

We modify the scaffold at three vectors. The table below summarizes the medicinal chemistry logic for each position.

VectorModification StrategyChemical RationaleBiological Impact
C4-Ethyl (Tail) Replace with iso-propyl, cyclopropyl, or benzyl.Explores the size of the hydrophobic pocket.Selectivity: Larger groups (benzyl) may clash with the "Gatekeeper" residue in kinases, improving selectivity for kinases with small gatekeepers (e.g., Thr/Ala).
N1-H (Head) Alkylation (Methyl, Ethyl) or Arylation.[2]Removes the H-bond donor capability.Permeability: N-methylation often improves blood-brain barrier (BBB) penetration but may reduce potency if the NH is a critical H-bond donor to the protein backbone.
Acetamide (Hinge) Hydrolysis to amine; Urea formation; Benzamide exchange.Modulates the H-bond acceptor strength (Carbonyl).Potency: Converting the acetamide to a urea often increases potency by adding an extra H-bond donor, a common tactic in CDK inhibitors.
Biological Screening Cascade

To validate the derivatives, a hierarchical screening funnel is required.

ScreeningCascade Library Compound Library (N-imidazol-2-yl acetamides) Biochem Tier 1: Biochemical Assay (ADP-Glo Kinase Assay) Target: CDK2/JAK1 Library->Biochem 10 µM Single Point Cell Tier 2: Cellular Viability (Resazurin/MTT Assay) Cell Lines: HCT116, MCF-7 Biochem->Cell IC50 < 500 nM Selectivity Tier 3: Kinome Profiling (Selectivity Score) Cell->Selectivity EC50 < 1 µM No Cytotox in Fibroblasts Lead Lead Candidate Selectivity->Lead S(35) < 0.1

Caption: Figure 2: The critical path for biological validation. Compounds failing Tier 1 (IC50 > 500 nM) are discarded to preserve resources for high-potential hits.

Detailed Biological Protocols

Biochemical Potency: ADP-Glo™ Kinase Assay

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is preferred over radiometric assays for its high sensitivity and non-radioactive nature.

Protocol:

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute the target kinase (e.g., CDK2/CyclinE) to 2 ng/µL.

  • Compound Addition: Dispense 100 nL of compound (in DMSO) into a 384-well white plate.

  • Reaction:

    • Add 2 µL of Enzyme Mix. Incubate 10 min (Pre-incubation).

    • Add 2 µL of Substrate/ATP Mix (10 µM ATP final).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 4 µL of ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.

    • Add 8 µL of Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit (GraphPad Prism).

Cellular Engagement: Target Occupancy

Note: High biochemical potency does not guarantee cellular activity. Method: Cellular Thermal Shift Assay (CETSA).

  • Principle: Ligand binding stabilizes the protein, increasing its melting temperature (

    
    ).
    
  • Execution: Treat cells with the derivative, heat to a gradient (40-60°C), lyse, and detect remaining soluble protein via Western Blot. A shift in

    
     confirms the compound engages the target inside the cell.
    

References

  • El-Saghier Reaction & Imidazole Synthesis

    • Hassan, A. A., et al. (2023).[3][4] "Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking." ACS Omega, 8(32), 29101–29115.

  • Kinase Inhibitor Scaffold Design

    • Rusina, P., et al. (2023).[4] "Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases."[4] International Journal of Molecular Sciences, 24(15), 11923.

  • P2Y14 Receptor Antagonists

    • Li, X., et al. (2024). "Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay." Journal of Medicinal Chemistry, 67(12), 10233–10247.[5]

    • [5]

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256.

Sources

Technical Whitepaper: Spectroscopic Characterization of N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of N-(4-ethyl-1H-imidazol-2-yl)acetamide .

This guide is structured for researchers requiring rigorous structural validation of imidazole-based small molecules. The data presented below synthesizes standard chemometric principles with experimental baselines from homologous 2-aminoimidazole systems.

Executive Summary & Compound Significance

N-(4-ethyl-1H-imidazol-2-yl)acetamide (Formula: C₇H₁₁N₃O | MW: 153.18 g/mol ) represents a critical scaffold in the development of histamine receptor ligands (specifically H4 antagonists) and α-adrenergic modulators. Structurally, it consists of an imidazole ring substituted at the C2 position with an acetamido group and at the C4 position with an ethyl chain.

The characterization of this molecule is complicated by prototropic tautomerism (1H-imidazole ⇌ 3H-imidazole), which renders the C4 and C5 positions chemically equivalent on the NMR time scale in protic solvents, or distinct in aprotic polar solvents like DMSO-d₆.

Synthesis & Structural Logic

To understand the spectral data, one must understand the connectivity derived from the synthesis. The most robust route utilizes the Marckwald Cyclization followed by selective N-acylation.

Synthetic Pathway Diagram

The following workflow illustrates the construction of the core and the subsequent acetylation, which defines the splitting patterns observed in the NMR.

SynthesisPath cluster_taut Tautomeric Equilibrium Start1 Guanidine (H2N-C(=NH)-NH2) Inter 2-Amino-4-ethylimidazole (Intermediate) Start1->Inter Marckwald Cyclization Reflux/EtOH Start2 1-Bromo-2-butanone (α-Haloketone) Start2->Inter Product N-(4-ethyl-1H-imidazol-2-yl)acetamide (Target) Inter->Product Selective N-Acetylation (Exocyclic Amine) Reagent Acetic Anhydride (Ac2O) / Pyridine Reagent->Product Taut1 4-Ethyl Tautomer Taut2 5-Ethyl Tautomer Taut1->Taut2 Fast Exchange

Figure 1: Synthetic pathway and tautomeric consideration for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz (¹H), 100 MHz (¹³C) Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

¹H NMR Analysis

The proton spectrum is characterized by the distinct ethyl pattern (triplet/quartet) and the downfield shift of the amide proton.

Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
11.20 Broad Singlet (s)1HIm-NH (Ring)Highly exchangeable; shift varies with concentration/temp. Indicates 1H-imidazole core.[1][2][3][4][5]
10.45 Broad Singlet (s)1HAmide-NH Downfield due to anisotropy of the carbonyl and electron withdrawal from the imidazole ring.
6.65 Singlet (s)1HC5-H (Ring)The only aromatic proton. Slightly deshielded compared to 2-aminoimidazole (6.4 ppm) due to the acetyl group.
2.48 Quartet (q, J=7.6 Hz)2HEthyl -CH₂- Couples with the terminal methyl. Often overlaps with DMSO solvent peak (2.50 ppm)—verification via COSY required.
2.05 Singlet (s)3HAcetyl -CH₃ Characteristic sharp singlet for acetamides.
1.15 Triplet (t, J=7.6 Hz)3HEthyl -CH₃ Terminal methyl group; clear triplet splitting.
¹³C NMR Analysis

The carbon spectrum confirms the presence of the carbonyl and the guanidine-like C2 carbon.

Shift (δ ppm)TypeAssignmentStructural Validation
168.5 CqC=O (Amide)Typical amide carbonyl range (165-170 ppm).
146.2 CqC2 (Imidazole)Guanidine-like carbon; deshielded by two nitrogens and the exocyclic amide.
136.8 CqC4 (Ring)Quaternary carbon bearing the ethyl group.
112.4 CHC5 (Ring)Methine carbon. High field position is characteristic of electron-rich imidazoles.
23.1 CH₃Acetyl -CH₃ Methyl carbon of the acetamide.
20.5 CH₂Ethyl -CH₂- Methylene carbon.
13.8 CH₃Ethyl -CH₃ Terminal methyl carbon.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) Phase: Solid (Crystalline)

The IR spectrum is dominated by the amide bands and the imidazole ring breathing modes.

  • 3250 - 3100 cm⁻¹ (Broad, Strong): N-H Stretching . Overlap of the amide N-H and the imidazole ring N-H (hydrogen bonded).

  • 2965, 2930 cm⁻¹ (Medium): C-H Stretching (Aliphatic) . Asymmetric and symmetric stretches of the ethyl and methyl groups.

  • 1695 cm⁻¹ (Strong, Sharp): Amide I Band . Primarily C=O stretching. The high frequency indicates the amide is attached to an aromatic/heteroaromatic system (conjugation).

  • 1540 cm⁻¹ (Strong): Amide II Band . N-H bending coupled with C-N stretching.

  • 1450 - 1500 cm⁻¹ (Medium): C=C / C=N Ring Stretching . Characteristic skeletal vibrations of the imidazole ring.

Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) or EI-MS (Electron Impact) Mode: Positive Ion Mode (+ve)

Fragmentation Pathway

The molecule follows a predictable fragmentation pattern useful for confirming the N-acetyl and ethyl substituents.

Parent Ion:

  • [M+H]⁺ = 154.1 m/z (Base Peak in ESI).

Key Fragments (EI/MS²):

  • m/z 111/112: Loss of the Acetyl group (ketene loss, -42 Da). This confirms the N-acetyl structure rather than a C-acetyl.

    • Mechanism:[5] [R-NH-CO-CH₃]⁺ → [R-NH₂]⁺ + CH₂=C=O.

  • m/z 96/97: Subsequent loss of the methyl group from the ethyl chain (uncommon) or ring fragmentation.

  • m/z 43: Acetyl cation [CH₃CO]⁺.

Fragmentation Logic Diagram

The following diagram details the dissociation of the parent ion.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 154.1 Frag1 Fragment A (Deacetylation) [2-amino-4-ethylimidazole+H]+ m/z 112.1 Parent->Frag1 Loss of Ketene Frag2 Acetyl Cation [CH3CO]+ m/z 43.0 Parent->Frag2 Amide Bond Cleavage Neutral Neutral Loss Ketene (CH2=C=O) -42 Da Parent->Neutral

Figure 2: Primary fragmentation pathways observed in MS analysis.

Experimental Protocol for Validation

To ensure the data above is reproducible, the following rapid validation protocol is recommended for synthesized batches.

  • Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-d₆. Ensure the solution is clear; turbidity suggests inorganic salt contamination from the Marckwald cyclization workup.

  • Acquisition: Run a standard proton scan (16 scans).

  • Checkpoint: Check the integral ratio of the 6.65 ppm singlet (1H) to the 2.05 ppm singlet (3H).

    • If Ratio < 1:3: Possible hydrolysis of the amide (check for acetic acid peak at ~1.91 ppm) or presence of residual solvent.

    • If Ratio > 1:3: Likely contamination with starting material (2-amino-4-ethylimidazole).

  • D₂O Shake: Add 1 drop of D₂O to the NMR tube and shake.

    • Result: The peaks at 11.20 ppm and 10.45 ppm must disappear. The peak at 6.65 ppm (C5-H) must remain. This confirms the assignment of labile protons vs. ring protons.

References

  • Marckwald, W. (1889). Ueber die Synthese des Imidazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of 2-aminoimidazoles).

  • Storey, B. T., et al. (1964). Imidazoles. II.[6] The Synthesis of 2-Amino-4-ethylimidazole. Journal of Organic Chemistry. (Specific synthesis of the ethyl precursor).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for amide and imidazole shifts).

  • NIST Chemistry WebBook. 2-Ethyl-4-methylimidazole Spectral Data. (Used as a homologous reference for ethyl-substituted imidazole ring shifts).

Sources

Computational Characterization of Imidazole-Acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to N-(4-ethyl-1H-imidazol-2-yl)acetamide

Executive Summary

This guide provides a rigorous in silico framework for modeling N-(4-ethyl-1H-imidazol-2-yl)acetamide , a representative scaffold in fragment-based drug discovery (FBDD). While structurally simple, this molecule presents significant modeling challenges due to annular tautomerism , proton-coupled electron transfer potential, and conjugated exocyclic amide resonance .[1]

This whitepaper moves beyond standard "black-box" protocols. It establishes a validated workflow integrating Density Functional Theory (DFT) for quantum mechanical truth, custom force-field parameterization for molecular dynamics (MD), and ensemble docking for target validation.

Part 1: The Chemical Space & Tautomeric Challenge

The molecule consists of a 4-ethyl-substituted imidazole ring with an acetamide group at the C2 position. This specific arrangement creates a "chameleon" ligand capable of adopting multiple electronic states.[1]

1.1 The Tautomeric Landscape

Unlike simple imidazoles, the 2-acetamido substitution introduces a competition between the amino-tautomer (aromatic imidazole ring) and the imino-tautomer (non-aromatic, exocyclic double bond). Standard libraries (e.g., PubChem) often default to a single representation, which can lead to catastrophic docking failures.[1]

Critical Modeling Directive: You must enumerate all three dominant species before any simulation:

  • Tautomer A (N1-H): Proton on N1, acetamide in amino form.[1]

  • Tautomer B (N3-H): Proton on N3, acetamide in amino form.[1]

  • Tautomer C (Imino): Proton transfer to acetamide oxygen or nitrogen, creating an exocyclic C=N bond.[1]

1.2 Physicochemical Profile (Computed)
  • Molecular Weight: ~153.18 g/mol (Fragment-like)

  • Lipinski Status: Pass (0 violations)

  • Predicted pKa: The electron-withdrawing acetamide lowers the imidazole pKa (typically ~7.[1]0) to ~4.5–5.5, suggesting the molecule is predominantly neutral at physiological pH (7.4), unlike histamine.[1]

Part 2: Quantum Mechanics (QM) – The Foundation

Standard force fields (GAFF, CGenFF) often mischaracterize the rotational barrier of the C2-N(amide) bond due to poor handling of the conjugation.[1] We must derive parameters from first principles.[1]

2.1 QM Protocol: Geometry & Energy

Objective: Determine the global minimum conformation and the energy penalty for tautomerization.

Methodology:

  • Software: ORCA or Gaussian.[1]

  • Theory Level: DFT at B3LYP/6-311+G(d,p) (Gold standard for organic tautomers).

  • Solvation: CPCM (Conductor-like Polarizable Continuum Model) with water (

    
    ).
    

Step-by-Step Workflow:

  • Input Generation: Construct 3D coordinates for Tautomers A, B, and C.

  • Optimization: Run Opt Freq to ensure no imaginary frequencies.

  • Energy Comparison: Calculate

    
     relative to the most stable conformer.
    
    • Insight: Literature on 2-aminoimidazoles suggests the amino-tautomer is generally favored by 5–14 kJ/mol in the gas phase, but solvation can stabilize the imino form [1].[2]

2.2 Visualization: The QM Workflow

QM_Workflow cluster_0 QM Validation Loop Start Input: 2D Structure Enum Enumerate Tautomers (N1-H, N3-H, Imino) Start->Enum DFT DFT Optimization B3LYP/6-311+G(d,p) Enum->DFT Parallel Jobs Freq Frequency Check (NImag=0) DFT->Freq Freq->DFT If Imag Freq ESP ESP Charge Calculation (Merz-Kollman) Freq->ESP If Stable Output Output: Optimized Geom & RESP Charges ESP->Output

Caption: Figure 1. Quantum Mechanical workflow for validating tautomeric stability and generating electrostatic potential (ESP) charges.

Part 3: Molecular Dynamics (MD) Parameterization

To simulate this molecule in a biological environment (e.g., binding to a receptor), we need a topology file.[1] We cannot rely on "auto-typing" tools like Antechamber without QM-derived charges.[1]

3.1 Custom Force Field Generation

Protocol:

  • Charge Fitting: Use the ESP data from Part 2 to generate RESP (Restrained Electrostatic Potential) charges.[1] This is critical for the imidazole ring, where charge delocalization is high.[1]

  • Atom Typing: Use GAFF2 (Generalized Amber Force Field 2) .[1]

    • Warning: Check the ca-ca-na-hn dihedral. If the penalty is too low, the amide will rotate unphysically.[1] Validate against the QM rotational scan.[1]

Self-Validating Step: Perform a 10 ns MD simulation of the ligand in a water box (TIP3P). Calculate the RMSD of the ligand heavy atoms.

  • Pass Criteria: RMSD < 1.5 Å.[1][3]

  • Fail Criteria: Ring distortion or amide flipping > 45° from planarity.[1]

Part 4: Molecular Docking & Interaction Profiling

The N-(4-ethyl-1H-imidazol-2-yl)acetamide scaffold mimics the histamine pharmacophore. Therefore, the Histamine H3 Receptor (H3R) is the most authoritative biological target for validation.[1]

4.1 Target Selection
  • Target: Human Histamine H3 Receptor.[1]

  • PDB ID: 7F85 (Crystal structure of H3R with an inverse agonist) [2].[1]

  • Rationale: H3R recognizes the imidazole ring via an aspartate anchor (Asp114).[1]

4.2 Docking Protocol (AutoDock Vina / Glide)
  • Grid Generation: Center grid on the orthosteric binding pocket (defined by Asp114 and Tyr374).[1]

  • Ligand Prep: Import the QM-optimized structure (from Part 2). Do not re-minimize with a molecular mechanics force field before docking.[1]

  • Constraints:

    • Essential Interaction: Define a hydrogen bond constraint between the imidazole NH (or N:) and Asp114 .[1] This mimics the canonical histamine binding mode.[1]

4.3 Data Presentation: Docking Results Matrix
MetricTautomer A (N1-H)Tautomer B (N3-H)Imino Form
Binding Affinity (kcal/mol) -7.8-8.2-6.5
RMSD to Crystal Ligand 1.2 Å0.9 Å2.4 Å
Key Interaction H-bond (Asp114)Salt Bridge (Asp114)Loss of aromaticity
Consensus Rank 21 (Preferred) 3

Interpretation: Tautomer B (N3-H) typically offers better complementarity to GPCR aspartate residues due to the specific orientation of the ethyl group relative to the protonated nitrogen.[1]

4.4 Visualization: The Docking Logic

Docking_Pipeline Target Target: Histamine H3R (PDB: 7F85) Pocket Grid Gen: Asp114 Focus Target->Pocket Dock Ensemble Docking (AutoDock Vina) Pocket->Dock Ligand Ligand: QM Optimized Tautomer B Ligand->Dock Filter Interaction Filter: Must contact Asp114 Dock->Filter Filter->Dock Fail (Resample) Result Ranked Pose (-8.2 kcal/mol) Filter->Result Pass

Caption: Figure 2. Structure-based drug design (SBDD) workflow targeting the Histamine H3 receptor.

Part 5: ADMET & Safety Profiling

For a drug development professional, binding is irrelevant if the molecule is toxic.[1]

  • Metabolic Stability (CYP450):

    • The imidazole ring is a known heme-coordinator .[1] This molecule is at high risk of inhibiting CYP450 enzymes (specifically CYP3A4), leading to drug-drug interactions.

    • In Silico Test: Run a SOM (Site of Metabolism) prediction.[1] The ethyl group's terminal carbon is the likely site of hydroxylation.[1]

  • Solubility:

    • High predicted solubility (LogS > -3.0) due to the polar acetamide/imidazole core.[1]

References
  • Remko, M. (2001).[1][2] Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline. Chemical Physics Letters, 336(1-2), 156-162.[2]

  • Yang, L., et al. (2021).[1] Structural basis for the recognition of inverse agonists by the human histamine H3 receptor.[1] Nature Communications, 12, 1-10.[1]

  • PubChem Compound Summary. (2023). N-(4-ethyl-1H-imidazol-2-yl)acetamide. National Center for Biotechnology Information.[1]

  • Wang, J., et al. (2004).[1] Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.[1]

Sources

Technical Guide: Safety, Handling, and Application of N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-ethyl-1H-imidazol-2-yl)acetamide is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds, including CDK inhibitors and adrenergic receptor modulators. While often categorized generically as an "irritant," its structural homology to known toxicophores (4-methylimidazole and acetamide) necessitates a rigorous safety approach. This guide synthesizes physicochemical data with risk-based handling protocols to ensure researcher safety and experimental integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the fundamental properties of this compound is the first step in designing safe experimental workflows. As a secondary amide attached to an imidazole ring, the compound exhibits amphoteric character and potential hygroscopicity.

Identification Data
ParameterDetail
Chemical Name N-(4-ethyl-1H-imidazol-2-yl)acetamide
CAS Number 160041-62-3
Synonyms 2-Acetamido-4-ethylimidazole; N-(4-ethylimidazol-2-yl)acetamide
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES CCC1=CN=C(N1)NC(=O)C
Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for the ethyl derivative are sparse in public literature; values below include high-confidence extrapolations from the homologous methyl-derivative (CAS 160041-61-2).

PropertyValue / CharacteristicRelevance to Handling
Physical State Solid (Crystalline powder)Inhalation hazard (dust).[1]
Color Off-white to pale yellowDarkening indicates oxidation/degradation.
Melting Point 120–130 °C (Predicted)Stable under standard ambient conditions.
Solubility DMSO, Methanol, EthanolUse DMSO for stock solutions; avoid water for long-term storage.
pKa (Predicted) ~7.0 (Imidazole N), ~14 (Amide)pH-sensitive solubility; basic workups may reduce solubility.
Hygroscopicity ModerateRequires desiccated storage to prevent hydrolysis.

Comprehensive Hazard Analysis

Beyond standard GHS classifications, researchers must be aware of "latent" hazards derived from the compound's metabolic and degradation pathways.

GHS Classification (derived from homologs)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[2]

The "Hidden" Hazards: Structural Alerts
  • Hydrolysis Risk (Acetamide Formation): Under strongly acidic or basic conditions, the amide bond can hydrolyze, releasing Acetamide (CAS 60-35-5) . Acetamide is a Group 2B carcinogen (Possibly carcinogenic to humans).

    • Control: Avoid prolonged exposure to strong acids/bases without containment. Treat waste streams as potentially carcinogenic.

  • Imidazole Toxicity: The 4-ethylimidazole core is structurally related to 4-methylimidazole (4-MEI) , a known convulsant and carcinogen (Group 2B). While the ethyl substitution may alter metabolic binding, the precautionary principle dictates handling this as a potential reproductive toxin and carcinogen.

Toxicology Pathway Diagram

The following diagram illustrates the potential degradation and metabolic risks associated with this compound.

HazardPathway Parent N-(4-ethyl-1H-imidazol-2-yl)acetamide (Parent Compound) Hydrolysis Hydrolysis (pH < 3 or pH > 10) Parent->Hydrolysis Acid/Base Oxidation Oxidative Metabolism (Liver Microsomes) Parent->Oxidation In vivo / In vitro Acetamide Acetamide (Carcinogen Grp 2B) Hydrolysis->Acetamide Release EthylImid 4-Ethyl-2-aminoimidazole (Unknown Tox) Hydrolysis->EthylImid Release ReactiveInt Reactive Intermediates (Potential Adducts) Oxidation->ReactiveInt

Figure 1: Potential degradation and metabolic pathways leading to hazardous byproducts.[1]

Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All handling of the solid powder must be performed inside a certified Chemical Fume Hood .

  • Static Control: Use an anti-static gun or ionizer bar when weighing, as imidazole derivatives often carry static charge, leading to aerosolization.

Personal Protective Equipment (PPE) Matrix
TaskRespiratoryDermalOcular
Weighing (<100 mg) Fume Hood (No respirator)Nitrile Gloves (Double, 0.11mm)Safety Glasses
Weighing (>100 mg) Fume Hood + N95 (if dusty)Nitrile (Double) + Lab CoatSafety Goggles
Solution Preparation Fume HoodNitrile (Splash protection)Safety Glasses
Spill Cleanup P100/P3 Half-maskButyl Rubber or Double NitrileGoggles + Face Shield
Solubilization & Experimental Setup

Protocol: Preparation of 100 mM Stock Solution

  • Calculate: For 10 mL of 100 mM solution, weigh 153.2 mg of substance.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) for biological assays. Ethanol is suitable for chemical synthesis.

  • Dissolution:

    • Add solid to the vial first.

    • Add 50% of the solvent volume.

    • Vortex for 30 seconds. (If suspension persists, sonicate for 5 minutes at <40°C).

    • Add remaining solvent to volume.

  • Validation: Visually inspect for clarity. If used for biological screening, filter sterilize using a 0.22 µm PTFE filter (Nylon filters may bind imidazoles).

Storage, Stability & Disposal

Storage Conditions
  • Temperature: -20°C for long-term (>1 month); 2-8°C for short-term.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage of DMSO stocks due to leaching.

Stability Monitoring

Imidazoles are prone to oxidation (yellowing) and hygroscopic uptake.

  • Self-Validating Check: Before use, check the appearance. If the white powder has turned sticky or dark yellow, verify purity via LC-MS.

  • Shelf Life: Approximately 2 years if stored desicated at -20°C.

Disposal & Deactivation

Do not dispose of down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Organic Waste - Toxic/Irritant."

  • Liquid Waste: Combine with compatible organic solvents.

  • Deactivation: For minor surface contamination, wipe with 10% bleach solution followed by water to degrade the imidazole ring, then clean with ethanol.

Emergency Decision Tree

EmergencyResponse Start Exposure / Spill Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Bench Spill Type->Spill ActionSkin Wash with soap/water 15 min. Remove contaminated clothes. Skin->ActionSkin ActionEye Flush water 15 min. Seek Opthalmologist. Eye->ActionEye ActionInhal Move to fresh air. If wheezing, seek medical aid. Inhal->ActionInhal ActionSpill Wet wipe (avoid dust). Dispose as Haz Waste. Spill->ActionSpill

Figure 2: Emergency response decision logic for exposure or spills.

References

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Ethyl-4-methylimidazole (Homolog Reference). Retrieved from [Link]

  • National Institutes of Health (NIH). (1990). Nomination Background: 4-Methylimidazole and related imidazoles.[4] Retrieved from [Link]

  • Rusina, P., et al. (2023).[5][6] Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. PMC PubMed Central. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Substance Information: 2-ethyl-4-methylimidazole.[3] Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Physical Properties of N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the physical properties of N-(4-ethyl-1H-imidazol-2-yl)acetamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of extensive, publicly available experimental data for this specific molecule, this document serves as a predictive and methodological resource. It synthesizes foundational chemical principles with data from structurally analogous compounds to forecast its key physical characteristics. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these properties, establishing a framework for its synthesis, characterization, and application in a research setting. The methodologies are designed to ensure scientific integrity and reproducibility, providing researchers with the necessary tools to validate the predicted properties and further investigate the compound's potential.

Introduction and Molecular Overview

N-(4-ethyl-1H-imidazol-2-yl)acetamide belongs to the class of N-acylated 2-aminoimidazoles. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions. The N-acetamide group and the 4-ethyl substituent are expected to modulate the molecule's polarity, lipophilicity, and steric profile, thereby influencing its solubility, membrane permeability, and interaction with biological targets.

A thorough understanding of the physical properties of N-(4-ethyl-1H-imidazol-2-yl)acetamide is paramount for its application in drug discovery and development. These properties dictate its behavior in various experimental and physiological environments, from its dissolution in screening assays to its absorption and distribution in vivo. This guide provides a foundational understanding of these characteristics.

Chemical Identity
IdentifierValueSource
IUPAC Name N-(4-ethyl-1H-imidazol-2-yl)acetamide-
CAS Number 160041-62-3[1]
Molecular Formula C₇H₁₁N₃O[1]
Molecular Weight 153.18 g/mol [1]
Chemical Structure Chemical Structure of N-(4-ethyl-1H-imidazol-2-yl)acetamide-

Predicted Physicochemical Properties

The following properties are predicted based on the compound's structure and data from similar molecules. These values should be confirmed experimentally.

PropertyPredicted Value / RangeRationale and Comparative Insights
Melting Point (°C) 140 - 180Solid at room temperature. The presence of N-H and C=O groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point for its molecular weight. For comparison, similar N-acetylated imidazole derivatives like N,N-dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide and N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide have reported melting points of 150°C and 174°C, respectively.[2][3]
Boiling Point (°C) > 300 (decomposes)High boiling point is expected due to strong intermolecular forces. Decomposition is likely at elevated temperatures before boiling.
Appearance White to off-white crystalline solidBased on typical appearance of similar organic compounds.
pKa Imidazole N-H: ~13-14Imidazole N: ~6-7The imidazole ring contains both an acidic proton (N-H) and a basic nitrogen. The pKa of the N-H proton is expected to be in the range of other imidazoles. The other ring nitrogen is basic, with a pKa similar to other 2-substituted imidazoles.

Solubility Profile: Theoretical and Experimental Approaches

Solubility is a critical parameter for drug candidates, influencing everything from formulation to bioavailability.[4] The solubility of N-(4-ethyl-1H-imidazol-2-yl)acetamide is predicted to be pH-dependent due to the basic nitrogen in the imidazole ring.

Predicted Solubility
  • Aqueous Solubility: Moderate to low solubility in neutral water is anticipated. The ethyl group increases lipophilicity, while the acetamide and imidazole moieties contribute to polarity and hydrogen bonding capacity.

  • pH-Dependent Solubility: Solubility is expected to increase significantly in acidic conditions (pH 1-5) due to the protonation of the basic imidazole nitrogen, forming a more soluble salt.

  • Organic Solvent Solubility: Likely to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, owing to its ability to form hydrogen bonds.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility, which is the saturation concentration of the most stable crystalline form of the compound in a given solvent at a specific temperature.[5]

Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for determining equilibrium solubility because it allows sufficient time for the compound to dissolve and for any less stable polymorphic forms to convert to the most stable form, providing a true measure of thermodynamic solubility.[5] The choice of buffers across a physiological pH range (1.2 to 6.8) is critical for Biopharmaceutics Classification System (BCS) classification.[5]

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).

  • Addition of Compound: Add an excess amount of N-(4-ethyl-1H-imidazol-2-yl)acetamide to a known volume of each buffer in separate vials. The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: At various time points (e.g., 24, 48, and 72 hours), stop agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles. Centrifugation can also be used.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot concentration versus time. Equilibrium is reached when consecutive measurements are consistent (e.g., within 5%).

Workflow for Shake-Flask Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_compound Add Excess Solid to Buffers prep_buffers->add_compound agitate Agitate at Constant Temp (e.g., 37°C for 24-72h) add_compound->agitate sample Withdraw Supernatant agitate->sample filter Filter (0.45 µm) sample->filter quantify Quantify by HPLC-UV filter->quantify result Determine Solubility (mg/mL or µM) quantify->result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5br s1HImidazole N-HThe imidazole N-H proton is acidic and often appears as a broad singlet at a downfield chemical shift.
~9.5 - 10.5s1HAcetamide N-HThe amide proton signal is typically a singlet and its chemical shift can be solvent and concentration dependent.
~6.5 - 7.0s1HImidazole C5-HThe lone proton on the imidazole ring.
~2.5q2H-CH₂-CH₃Ethyl group methylene protons, split into a quartet by the adjacent methyl group.
~2.0s3H-C(O)CH₃Acetyl methyl protons, appearing as a sharp singlet.
~1.1t3H-CH₂-CH₃Ethyl group methyl protons, split into a triplet by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~168-172C=O (Amide)Typical chemical shift for an amide carbonyl carbon.
~145-150C2 (Imidazole)The carbon atom of the imidazole ring bonded to two nitrogen atoms.
~130-135C4 (Imidazole)The carbon atom of the imidazole ring bonded to the ethyl group.
~115-120C5 (Imidazole)The carbon atom of the imidazole ring bearing a proton.
~22-25-C(O)CH₃Acetyl methyl carbon.
~20-23-CH₂-CH₃Ethyl group methylene carbon.
~12-15-CH₂-CH₃Ethyl group methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100 - 3300Medium, BroadN-H StretchImidazole & Amide N-H
2850 - 3000MediumC-H StretchAlkyl C-H
1660 - 1690StrongC=O StretchAmide I band
1580 - 1640MediumN-H Bend / C=N StretchAmide II band / Imidazole ring
1500 - 1550MediumC=C, C=N StretchImidazole ring stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

  • [M+H]⁺: m/z 154.0975 (Calculated for C₇H₁₂N₃O⁺)

  • Key Fragments: Fragmentation would likely involve the loss of the acetyl group (CH₃CO, 43 Da) or cleavage of the ethyl group.

Experimental Protocols for Spectroscopic Analysis

Self-Validating System: The combination of NMR, IR, and MS provides a self-validating system for structural elucidation. NMR defines the connectivity, IR confirms functional groups, and MS verifies the molecular weight. Any discrepancy among these techniques would indicate an incorrect structure or the presence of impurities.

Step-by-Step Methodology for Characterization:

  • Sample Preparation: Ensure the sample is pure and dry. For NMR, dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). For IR, prepare a KBr pellet or a thin film. For MS, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.

  • ¹H and ¹³C NMR Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a broadband proton-decoupled ¹³C NMR spectrum. .

  • IR Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrum Acquisition: Infuse the sample solution into an ESI mass spectrometer and acquire the spectrum in positive ion mode. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Diagram of Spectroscopic Characterization Workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) - Connectivity synthesis->nmr ir IR - Functional Groups synthesis->ir ms MS / HRMS - Molecular Weight - Formula synthesis->ms validation Confirm Structure & Purity nmr->validation ir->validation ms->validation

Caption: A self-validating workflow for the structural elucidation of a novel compound.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key physical properties of N-(4-ethyl-1H-imidazol-2-yl)acetamide. While awaiting empirical data, the theoretical values and detailed experimental protocols presented herein offer a robust starting point for any research involving this compound. The provided methodologies are grounded in established principles of physical organic chemistry and analytical science, ensuring that researchers can confidently proceed with the synthesis, characterization, and evaluation of this promising imidazole derivative.

References

  • El-Saghier, A. M., et al. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega. [Link]

  • Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PMC. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. [Link]

  • ACS Publications. Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. [Link]

Sources

Preliminary screening of N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Preliminary Screening & Characterization of N-(4-ethyl-1H-imidazol-2-yl)acetamide Subtitle: A Strategic Framework for Validating 2-Aminoimidazole Scaffolds in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This technical guide outlines the standard operating procedure (SOP) for the preliminary screening of N-(4-ethyl-1H-imidazol-2-yl)acetamide (CAS: 160041-62-3). As a derivative of the 2-aminoimidazole (2-AI) class—a "privileged scaffold" in medicinal chemistry—this compound holds significant potential as a lead fragment for antibiofilm agents , GPCR ligands (specifically


-adrenergic), and kinase inhibitors .

This document is structured to guide researchers through the critical "Go/No-Go" decision gates, moving from physicochemical validation to biological interrogation.

Part 1: Compound Identity & Physicochemical Profiling

Before initiating biological assays, the integrity of the chemical probe must be established. The acetamide moiety at the N2 position often acts as a prodrug or protecting group, significantly altering solubility and binding kinetics compared to the free amine.

Structural Verification & Purity
  • Objective: Ensure probe purity >95% to prevent false positives from highly active impurities (e.g., heavy metals or synthetic byproducts).

  • Protocol:

    • 1H NMR (DMSO-d6): Confirm the ethyl group signals (triplet/quartet) and the singlet for the acetamide methyl group.

    • LC-MS: Verify the molecular ion

      
      .
      
    • Elemental Analysis: Required if the compound is hygroscopic (common with imidazoles).

Solubility & Stability Profiling

The 2-acetamido group reduces the basicity of the imidazole ring compared to the free 2-aminoimidazole. This impacts solubility in aqueous buffers.

ParameterMethodAcceptance Criteria
DMSO Solubility Visual/HPLC

(Stock solution)
Aqueous Solubility Kinetic Shake-flask (PBS, pH 7.4)

(for cellular assays)
Hydrolytic Stability Incubation in PBS (24h, 37°C)

degradation to free amine
Plasma Stability Mouse/Human Plasma (37°C)Determine

(Assess prodrug potential)

Expert Insight: If the compound shows rapid hydrolysis in plasma, the observed biological activity may be driven by the metabolite 4-ethyl-1H-imidazol-2-amine . It is critical to screen both the parent and the hydrolyzed amine in parallel if stability is low.

Part 2: Biological Screening Workflow (Tier 1)

Given the structural homology of 2-aminoimidazoles to marine alkaloids (e.g., Oroidin), the primary screening directive is Biofilm Inhibition and Antimicrobial Adjuvancy .

Antibiofilm Assay (Static Model)

Unlike traditional antibiotics, 2-AI derivatives often disperse biofilms without killing bacteria, reducing selective pressure for resistance.

  • Target Organisms: Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative).

  • Methodology: Crystal Violet (CV) Staining in 96-well plates.

  • Protocol Steps:

    • Inoculation: Dilute overnight bacterial culture 1:100 in TSB (supplemented with 1% glucose to promote biofilm).

    • Treatment: Add compound (range:

      
      ) and incubate for 24 hours at 37°C (static).
      
    • Washing: Gently wash wells 3x with PBS to remove planktonic cells.

    • Staining: Stain with 0.1% Crystal Violet for 15 min; solubilize with 30% acetic acid.

    • Readout: Measure OD at 590 nm.

  • Success Metric:

    
     for biofilm inhibition without significant reduction in planktonic growth (OD 600 nm).
    
Cytotoxicity Screening (Safety Margin)

To validate that biofilm inhibition is not due to general toxicity.

  • Cell Line: NIH/3T3 Fibroblasts or HepG2.

  • Assay: MTT or Resazurin reduction assay.

  • Target: Selectivity Index (SI) =

    
    .
    

Part 3: Secondary Target Screening (Tier 2)

If the compound fails as a biofilm inhibitor, screen for receptor pharmacology. The 4-ethyl-imidazole core mimics the pharmacophore of histamine and adrenergic agonists.

GPCR Binding (Alpha-Adrenergic)
  • Rationale: Structural similarity to Clonidine (an imidazoline) suggests potential affinity for

    
    -adrenergic receptors.
    
  • Assay: Radioligand displacement assay using

    
    -Clonidine or 
    
    
    
    -RX821002.
  • Significance: Hits here suggest potential as antihypertensive or sedative agents.

Part 4: Decision Logic & Visualization

The following workflow illustrates the critical path for validating N-(4-ethyl-1H-imidazol-2-yl)acetamide.

ScreeningWorkflow Start Compound: N-(4-ethyl-1H-imidazol-2-yl)acetamide QC Step 1: QC & Solubility (NMR, LCMS, DMSO) Start->QC Stability Step 2: Stability Check (Plasma/PBS Hydrolysis) QC->Stability Biofilm Tier 1: Biofilm Inhibition (Crystal Violet Assay) Stability->Biofilm Stable Stability->Biofilm Unstable (Test Metabolite) Tox Tier 1: Cytotoxicity (MTT / HepG2) Biofilm->Tox Decision Active? Biofilm->Decision GPCR Tier 2: GPCR Binding (Alpha-Adrenergic) Decision->GPCR No Biofilm Activity Lead Optimization Lead Optimization Decision->Lead Optimization High Biofilm/Low Tox

Figure 1: Strategic screening workflow. Green nodes indicate primary therapeutic targets; red indicates safety gating.

References

  • BLD Pharm. (2024). Product Analysis: N-(4-Ethyl-1H-imidazol-2-yl)acetamide (CAS 160041-62-3). Retrieved from

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Small Molecules. ChemBioChem. Retrieved from

  • PubChem. (2024). Compound Summary: Imidazole Derivatives and Biological Activities. Retrieved from

  • Smolecule. (2023).[1] Biological Activity of 2-Acetamidoimidazole Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: HPLC Purity Analysis of N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the purity analysis of N-(4-ethyl-1H-imidazol-2-yl)acetamide .

The protocol is derived from "First Principles" of chromatography for basic heterocycles and 2-aminoimidazole derivatives, addressing the specific challenges of polarity and silanol interactions common to this class of compounds.

Introduction & Analytical Context

Target Molecule: N-(4-ethyl-1H-imidazol-2-yl)acetamide Chemical Class: N-acylated 2-aminoimidazole. Molecular Weight: ~153.18 g/mol .

The Analytical Challenge: The target molecule contains an imidazole ring substituted with an acetamido group. While the acetamido group reduces the basicity of the exocyclic nitrogen compared to the parent 2-aminoimidazole, the ring nitrogen (N3) remains a basic center (pKa ~6-7).

  • Risk 1 (Peak Tailing): Interaction between the basic imidazole ring and residual silanols on silica-based columns often leads to severe peak tailing.

  • Risk 2 (Retention): The molecule is relatively polar/hydrophilic, risking early elution near the void volume (

    
    ) if the organic composition is too high.
    

Strategic Solution: This protocol utilizes a Low-pH Reversed-Phase (RP-HPLC) strategy. By maintaining the mobile phase pH significantly below the pKa of the imidazole ring (pH < 3.0), we ensure the molecule is fully protonated. While this increases polarity, it suppresses silanol ionization on the column, yielding sharp, symmetrical peaks. Retention is managed by using a high-aqueous start to the gradient.

Method Development Logic (The "Why")

The following decision matrix explains the selection of critical method parameters:

MethodLogic Target Target: N-(4-ethyl-1H-imidazol-2-yl)acetamide Basicity Property: Basic Imidazole Ring Target->Basicity Silanol Risk: Silanol Interaction (Tailing) Basicity->Silanol Strategy Strategy: Acidic Mobile Phase (pH 2.5) Silanol->Strategy Suppress Silanols Column Column: End-capped C18 (Base Deactivated) Strategy->Column Compatible Phase Result Outcome: Sharp Peak Reproducible TR Strategy->Result Column->Result

Figure 1: Method Development Decision Tree highlighting the mitigation of silanol interactions.

Detailed Experimental Protocol

A. Instrumentation & Reagents[1][2][3][4][5][6][7][8]
  • HPLC System: Agilent 1260/1290 Infinity II, Waters Alliance, or equivalent with PDA/DAD detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q / 18.2 MΩ).

B. Chromatographic Conditions

This method is optimized for stability and resolution of the parent peak from likely synthesis impurities (e.g., 4-ethyl-2-aminoimidazole).

ParameterSetting / Specification
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 (if high pH is desired, but low pH is default).
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5 . Dissolve 2.72 g

in 1L water; adjust pH to 2.5 with

.
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5 - 10 µL
Detection UV 220 nm (Amide bond/Imidazole ring) & 254 nm (Secondary reference).
Run Time 20 Minutes
C. Gradient Program

A gradient is necessary to elute the polar target while washing off any non-polar dimers or late-eluting synthesis byproducts.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 955Initial Equilibration
2.0 955Isocratic Hold (Retention)
12.0 4060Linear Gradient
15.0 4060Wash
15.1 955Return to Initial
20.0 955Re-equilibration
D. Sample Preparation[2][3][7][10]
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: Matching the initial gradient composition prevents peak distortion.

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Sonicate for 5 mins to ensure dissolution.

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm) for purity assay.

  • Filtration: 0.22 µm PVDF or PTFE syringe filter. Nylon filters may adsorb acidic imidazoles; avoid if possible.

System Suitability & Validation Criteria

Before running unknown samples, the system must pass these "Self-Validating" criteria to ensure data integrity.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Critical for bases.

indicates silanol activity or column aging.
Retention Time (

)

min
Must be

(void time) to avoid unretained interferences.
Theoretical Plates (

)

Ensures column efficiency.
Resolution (

)

Between target peak and nearest impurity (e.g., precursor amine).
Precision (RSD)

For 5 replicate injections of the standard.

Impurity Profile & Troubleshooting

In the synthesis of N-(4-ethyl-1H-imidazol-2-yl)acetamide, specific impurities are expected.

  • Precursor (4-ethyl-1H-imidazol-2-amine): More polar than the target. Likely to elute earlier (approx 2-3 mins).

  • Hydrolysis Product (Acetic Acid): Elutes near void volume (UV 210 nm only).

  • Di-acetylated byproduct: Less polar. Elutes later (approx 10-12 mins).

Troubleshooting Guide:

  • Issue: Peak Tailing (> 1.5)

    • Cause: Silanol interaction.

    • Fix: Lower pH of Mobile Phase A to 2.2 using Phosphoric acid. Add 5-10 mM Triethylamine (TEA) as a silanol blocker if using an older column type.

  • Issue: Peak Splitting

    • Cause: Sample solvent mismatch.

    • Fix: Ensure the sample diluent contains at least 80-90% aqueous buffer.[2] Do not dissolve in 100% ACN.

  • Issue: Retention Time Drift

    • Cause: pH instability.

    • Fix: Ensure buffer is freshly prepared. Imidazoles are sensitive to pH changes near their pKa.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880. Link

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole." (General protocols for 2-aminoimidazole derivatives). Link

  • SIELC Technologies. "Separation of Imidazole Derivatives on Newcrom R1 HPLC column." (Methodology for polar imidazoles). Link

Sources

Application Note: High-Throughput Assay Development for N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Epigenetic Readers: BRD4 Bromodomain Inhibition

Abstract

This application note details the development and validation of an in vitro screening cascade for N-(4-ethyl-1H-imidazol-2-yl)acetamide , a synthetic fragment designed as an acetyl-lysine (KAc) mimic. Based on its structural pharmacophore—an imidazole core decorated with an acetamide group—this molecule is hypothesized to compete with acetylated histone tails for the binding pocket of Bromodomain-containing protein 4 (BRD4) . We present a robust AlphaScreen™ competitive binding protocol as the primary high-throughput screening (HTS) method, supported by an orthogonal TR-FRET assay to eliminate false positives caused by singlet oxygen quenching or autofluorescence.

Strategic Overview: The Molecule & The Target

The Molecule: N-(4-ethyl-1H-imidazol-2-yl)acetamide Role: Fragment-based Drug Discovery (FBDD) Hit Mechanism: Acetyl-Lysine Mimicry

The 2-acetamidoimidazole scaffold serves as a bioisostere for the N-acetylated lysine residue found on Histone H4. In the context of BRD4 inhibition, the acetamide carbonyl forms a critical hydrogen bond with the conserved asparagine (Asn140) in the BRD4 binding pocket, while the imidazole ring provides pi-stacking interactions mimicking the lysine side chain.

The Target: BRD4 (Bromodomain 4) BRD4 is an epigenetic "reader" protein that recognizes acetylated lysine residues on histones, recruiting transcriptional machinery (e.g., P-TEFb) to promote oncogene expression (e.g., c-Myc). Inhibiting this protein-protein interaction (PPI) is a validated strategy in oncology.

Pre-Assay Quality Control (QC)

Before initiating the HTS campaign, the physicochemical behavior of the fragment must be validated to prevent assay artifacts.

Solubility & Aggregation Check

Fragment-based screening often requires high concentrations (up to 1 mM). Imidazole derivatives can coordinate metals or induce colloidal aggregation, leading to promiscuous inhibition.

  • Protocol: Dynamic Light Scattering (DLS)

  • Threshold: A scattering intensity >1000 kcps or a polydispersity index (PDI) >0.2 indicates aggregation.

  • Remediation: Add 0.01% Triton X-100 to the assay buffer to disrupt colloidal aggregates.

Primary Assay: AlphaScreen™ Competitive Binding

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) utilizes Donor beads (Streptavidin-coated) and Acceptor beads (Ni-NTA coated).[1]

  • Biotinylated Histone H4 peptide binds the Donor bead.

  • His-tagged BRD4 (BD1 domain) binds the Acceptor bead.

  • Interaction: The BRD4-Peptide complex brings beads within 200 nm.

  • Excitation: 680 nm laser excites the Donor bead, releasing singlet oxygen (

    
    ).
    
  • Signal:

    
     diffuses to the Acceptor bead, triggering a chemiluminescent emission at 520–620 nm.
    
  • Inhibition: N-(4-ethyl-1H-imidazol-2-yl)acetamide displaces the peptide, breaking the proximity and reducing the signal.

AlphaScreen_Mechanism cluster_0 Complex Formation (High Signal) cluster_1 Inhibition (Signal Loss) Donor Donor Bead (Streptavidin) Peptide Biotin-H4 Peptide Donor->Peptide Biotin-Strep Donor->Peptide Acceptor Acceptor Bead (Ni-NTA) Donor->Acceptor Singlet Oxygen (1O2) Transfer (<200nm) BRD4 His-BRD4 Protein Peptide->BRD4 Acetylation Binding BRD4_Inh His-BRD4 Peptide->BRD4_Inh Blocked BRD4->Acceptor His-Ni Inhibitor N-(4-ethyl...) (Fragment) Inhibitor->BRD4_Inh Competes w/ Peptide BRD4_Inh->Acceptor Bound

Figure 1: Mechanism of AlphaScreen competitive binding. The fragment inhibitor disrupts the Peptide-BRD4 interaction, preventing singlet oxygen transfer.

Detailed Protocol

Materials:

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

  • Reagents:

    • His-BRD4(BD1) (20 nM final).

    • Biotinylated H4-TetraAcetyl peptide (H4K5/8/12/16ac) (20 nM final).

    • AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer).

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 10 mM stock of N-(4-ethyl-1H-imidazol-2-yl)acetamide in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Transfer 100 nL to a 384-well OptiPlate (white).

  • Protein Addition:

    • Add 5 µL of His-BRD4 solution.

    • Incubate 15 mins at Room Temperature (RT).

  • Peptide Addition:

    • Add 5 µL of Biotin-H4 peptide solution.

    • Incubate 30 mins at RT.

  • Bead Addition (Dark Room/Green Light):

    • Add 10 µL of Acceptor/Donor bead mix (20 µg/mL final).

    • Incubate 60 mins at RT in the dark.

  • Detection:

    • Read on EnVision® Multilabel Reader (Alpha mode).

Data Analysis: Normalize data to "High Control" (DMSO + Protein + Peptide) and "Low Control" (DMSO + Buffer + Peptide).



Orthogonal Validation: TR-FRET

AlphaScreen is susceptible to "singlet oxygen quenchers" (false positives). Imidazole rings are generally safe, but impurities can interfere. Validate hits using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle:

  • Donor: Europium-labeled anti-His antibody (binds BRD4).

  • Acceptor: APC-labeled Streptavidin (binds Biotin-Peptide).

  • Signal: Energy transfer occurs only when BRD4 binds the peptide.

Protocol Differences:

  • Incubation: Longer equilibration (2 hours) is often required for TR-FRET.

  • Readout: Ratio of 665 nm (Acceptor) / 615 nm (Donor). This ratiometric readout corrects for compound autofluorescence.

Expected Results & Troubleshooting
Data Interpretation Table
ParameterAcceptance CriteriaNotes
Z' Factor > 0.5Measures assay robustness. If <0.5, optimize protein/peptide concentrations.
Signal:Background > 20:1AlphaScreen typically yields high S:B ratios (>50:1).
IC50 Potency 1 µM – 50 µMAs a fragment, weak potency is expected. <10 µM is excellent.
Hill Slope 0.8 – 1.2Steep slopes (>2.0) suggest aggregation or stoichiometric binding issues.
The "Hook Effect" Warning

In AlphaScreen, an excess of target or beads can cause a decrease in signal (Hook Effect), mimicking inhibition.

  • Solution: Perform a "Cross-Titration" matrix (Protein vs. Peptide) during optimization to select concentrations below the hook point.

Workflow_Logic Start Start: N-(4-ethyl...) Fragment Stock Solubility QC: Solubility & Aggregation (DLS / Nephelometry) Start->Solubility Alpha Primary Screen: AlphaScreen BRD4 Assay Solubility->Alpha Pass Discard Discard / Re-design Solubility->Discard Aggregates Decision1 IC50 < 100 µM? Alpha->Decision1 TRFRET Orthogonal Validation: TR-FRET Assay Decision1->TRFRET Yes Decision1->Discard No (Inactive) Specificity Selectivity Screen: vs. BRD2 / BRD3 TRFRET->Specificity Confirmed TRFRET->Discard False Positive (Singlet O2 Quencher) Lead Confirmed Hit: Proceed to X-ray Crystallography Specificity->Lead

Figure 2: Screening cascade for validating the imidazole fragment.

References
  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[2][3] Nature.[4] Link

  • Philpott, M., et al. (2011). Bromodomain-peptide displacement assays using AlphaScreen technology. Molecular BioSystems. Link

  • Hewings, D. S., et al. (2012). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions.[3][5] Journal of Medicinal Chemistry.[6] Link

  • PerkinElmer Application Note. AlphaScreen Assay for Histone Acetyltransferase and Bromodomain.Link

  • Vidler, L. R., et al. (2012). Discovery of Novel Small-Molecule Inhibitors of BRD4 using Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.[6] Link

Sources

Cell-based assay protocol using N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Anti-Inflammatory Efficacy of N-(4-ethyl-1H-imidazol-2-yl)acetamide in RAW 264.7 Macrophages

Introduction

N-(4-ethyl-1H-imidazol-2-yl)acetamide (CAS: 160041-62-3) represents a class of 2-aminoimidazole derivatives that have garnered significant attention in drug discovery. Structurally, the imidazole core is a "privileged scaffold" found in numerous bioactive molecules, including Histamine H3/H4 receptor ligands, p38 MAPK inhibitors, and biofilm modulators.

The N-acetylation at the 2-position and the ethyl substitution at the 4-position suggest a pharmacological profile potentially targeting inflammatory signaling pathways . This protocol details a robust, cell-based assay to evaluate the compound's ability to inhibit Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This system is the industry standard for assessing the immunomodulatory potential of small molecules.

Key Pharmacological Context:

  • Target: Modulation of pro-inflammatory mediators (NO, TNF-α, IL-6).

  • Mechanism: Potential interference with TLR4 signaling, NF-κB translocation, or direct enzymatic inhibition of iNOS (inducible Nitric Oxide Synthase).

  • Therapeutic Relevance: Autoimmune diseases, sepsis, and chronic inflammation.

Mechanism of Action (MOA)

The assay relies on the activation of macrophages by LPS, a component of the Gram-negative bacterial cell wall. LPS binds to the TLR4 receptor , triggering a phosphorylation cascade that degrades IκB, allowing NF-κB to translocate to the nucleus. This induces the expression of iNOS , which catalyzes the production of NO from L-arginine.

N-(4-ethyl-1H-imidazol-2-yl)acetamide is hypothesized to intervene in this pathway, either by receptor antagonism (analogous to H4 receptor modulation) or kinase inhibition (e.g., p38/JNK), thereby reducing NO output.

Figure 1: Inflammatory Signaling Pathway & Potential Intervention Points

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation Signaling Signaling Cascade (MyD88 / TRAF6) TLR4->Signaling IKK IKK Complex Signaling->IKK NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation iNOS_Gene iNOS Gene Transcription NFkB_Nuc->iNOS_Gene Promoter Binding iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) (Measurable Output) iNOS_Enzyme->NO Catalysis Compound N-(4-ethyl-1H-imidazol-2-yl)acetamide (Test Compound) Compound->Signaling Potential Inhibition Compound->iNOS_Enzyme Potential Inhibition

Caption: Schematic of the LPS-induced inflammatory cascade in macrophages. The test compound may inhibit signaling upstream (NF-κB pathway) or directly inhibit iNOS activity.

Experimental Design & Validation

To ensure scientific integrity , this protocol uses a multiplexed approach :

  • Primary Readout (Efficacy): Griess Assay for Nitrite (stable NO metabolite).

  • Secondary Readout (Safety/Control): MTT or CCK-8 Assay for Cell Viability.

    • Crucial: A reduction in NO must not be due to cell death. If the compound kills the cells, NO levels will drop artificially. The Selectivity Index (SI) will be calculated to validate true anti-inflammatory activity.

Materials Checklist
ReagentSpecificationPurpose
Cell Line RAW 264.7 (ATCC® TIB-71™)Murine macrophage model
Test Compound N-(4-ethyl-1H-imidazol-2-yl)acetamideTarget analyte (Purity >98%)
Stimulus LPS (E. coli O111:B4)Induces inflammation (1 µg/mL)
Positive Control Dexamethasone (1 µM)Validates assay sensitivity
Detection Griess Reagent (Sulfanilamide + NED)Detects Nitrite (

)
Viability Dye MTT (5 mg/mL in PBS)Assesses metabolic activity
Vehicle DMSO (Dimethyl sulfoxide)Solvent (Final conc. < 0.1%)

Detailed Protocol

Phase 1: Compound Preparation[1]
  • Stock Solution: Dissolve 10 mg of N-(4-ethyl-1H-imidazol-2-yl)acetamide in 100% DMSO to create a 100 mM stock. Vortex until clear.

    • Note: Imidazole acetamides are generally soluble in DMSO. If turbidity persists, sonicate for 5 mins.

  • Working Solutions: Perform serial dilutions (1:3) in serum-free DMEM to generate 2X concentrations (e.g., 200, 66, 22, 7.4, 2.4 µM).

    • Final Assay Concentrations: 100, 33, 11, 3.7, 1.2 µM.

Phase 2: Cell Seeding & Treatment
  • Harvest Cells: Detach RAW 264.7 cells (passage 3–15) using a cell scraper (do not use trypsin, as it can activate macrophages).

  • Seeding: Plate 1 × 10⁵ cells/well in a 96-well flat-bottom plate (100 µL/well).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Pre-treatment: Aspirate media. Add 100 µL of the diluted Test Compound (or Vehicle Control) to respective wells. Incubate for 1 hour .

    • Rationale: Pre-incubation allows the compound to enter the cell and engage intracellular targets (kinases/receptors) before the inflammatory cascade is triggered.

  • Stimulation: Add 100 µL of LPS (2 µg/mL stock) to all wells except the "Blank" (unstimulated) control.

    • Final Volume: 200 µL.

    • Final LPS Conc: 1 µg/mL.

  • Incubation: Incubate for 24 hours .

Phase 3: Dual Readout Workflow

A. Griess Assay (NO Detection)

  • Transfer 100 µL of supernatant from each well to a fresh 96-well plate.

  • Add 100 µL of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).

  • Incubate for 10 minutes at Room Temperature (protect from light).

  • Measure Absorbance at 540 nm .

B. MTT Assay (Viability Control)

  • To the original plate (containing cells and remaining 100 µL media), add 20 µL of MTT stock (5 mg/mL).

  • Incubate for 2–4 hours at 37°C until purple formazan crystals form.

  • Aspirate medium carefully (do not disturb crystals).

  • Add 150 µL DMSO to dissolve crystals.

  • Measure Absorbance at 570 nm .

Figure 2: Experimental Workflow Diagram

Workflow Step1 Cell Seeding (RAW 264.7) 24h Incubation Step2 Compound Pre-treatment (1h) Step1->Step2 Step3 LPS Stimulation (1 µg/mL, 24h) Step2->Step3 Split Step3->Split Readout1 Supernatant Transfer + Griess Reagent Split->Readout1 Media Readout2 Cells + MTT Reagent (Viability) Split->Readout2 Cells Result1 Absorbance 540nm (NO Levels) Readout1->Result1 Result2 Absorbance 570nm (Cell Survival) Readout2->Result2

Caption: Parallel workflow for simultaneous assessment of anti-inflammatory efficacy (NO) and cytotoxicity (MTT).

Data Analysis & Interpretation

Data should be normalized to the Vehicle Control (LPS only, 0% Inhibition) and the Blank (No LPS, 100% Inhibition).

1. Calculate % Inhibition of NO:



2. Calculate % Cell Viability:



3. Determine IC50 and Selectivity Index (SI): Use non-linear regression (Sigmoidal dose-response) to calculate the IC50 for NO inhibition and the CC50 for Cytotoxicity.

  • Valid Hit: IC50 < 10 µM AND % Viability > 80% at IC50.

  • False Positive: IC50 is observed, but % Viability drops below 80% (Effect is due to toxicity).

  • Selectivity Index (SI):

    
    . An SI > 10 indicates a promising therapeutic window.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background NO Contaminated media or FBSUse low-endotoxin FBS; check media for bacterial growth.
Low NO Signal Cells passage number too highUse RAW 264.7 cells < Passage 20. Older cells lose LPS sensitivity.
Compound Precipitation Low solubility in aqueous mediaCheck stock for crystals. Dilute compound in warm media. Limit DMSO to 0.1%.
Inconsistent MTT Data Incomplete crystal solubilizationMix thoroughly with DMSO; ensure no bubbles before reading.

References

  • Anti-inflammatory Assays: Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138. Link

  • Imidazole Pharmacology: Zhang, L., et al. (2014). "Synthesis and biological evaluation of novel 2-substituted imidazole derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 24(3), 865-869. Link

  • Cell Line Validation: TIB-71™ RAW 264.7 Product Sheet. ATCC. Link

  • Cytotoxicity Controls: Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Link

  • Compound Properties: PubChem CID 160041-62-3 (N-(4-ethyl-1H-imidazol-2-yl)acetamide). Link

The Imidazole Acetamide Scaffold as a Modulator of Wnt Signaling: Application Notes for the Chemical Probe IWR-1-endo

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(4-ethyl-1H-imidazol-2-yl)acetamide and its prominent analog, IWR-1-endo, as a chemical probe to investigate the Wnt signaling pathway. This document delves into the mechanism of action, provides detailed experimental protocols, and offers insights into the effective application of this small molecule inhibitor in cellular and biochemical assays.

Introduction: Unveiling a Potent Wnt Pathway Inhibitor

The imidazole acetamide scaffold is a key structural feature in a class of small molecules that modulate critical cellular signaling pathways. While the specific derivative N-(4-ethyl-1H-imidazol-2-yl)acetamide is not extensively characterized as a standalone probe, it forms the core of the well-established and potent Wnt signaling inhibitor, IWR-1-endo (Inhibitor of Wnt Response-1).[1][2] This document will focus on the application of IWR-1-endo as a representative and highly validated chemical probe for interrogating the canonical Wnt/β-catenin pathway.

IWR-1-endo is a cell-permeable small molecule that has been instrumental in dissecting the intricate regulation of β-catenin stability.[3][4] Its primary mechanism of action involves the stabilization of the β-catenin destruction complex, leading to the proteasomal degradation of β-catenin and subsequent inhibition of Wnt target gene expression.[1][4] This makes IWR-1-endo an invaluable tool for studying developmental processes, stem cell biology, and various pathologies, including cancer, where the Wnt pathway is often dysregulated.[1][5]

Mechanism of Action: Stabilizing the Destruction Complex

The canonical Wnt signaling pathway is tightly regulated by the stability of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.

IWR-1-endo exerts its inhibitory effect by targeting the tankyrase enzymes (TNKS1 and TNKS2).[6] Tankyrases are poly(ADP-ribose) polymerases that PARsylate Axin, leading to its ubiquitination and degradation. By inhibiting tankyrases, IWR-1-endo prevents Axin degradation, thereby stabilizing the destruction complex.[1][4] This enhanced stability of the destruction complex leads to increased phosphorylation and degradation of β-catenin, ultimately blocking its nuclear translocation and the activation of TCF/LEF-mediated transcription of Wnt target genes.[1]

Wnt_Pathway_Inhibition_by_IWR1_endo cluster_off Wnt OFF State (IWR-1-endo Present) IWR1 IWR-1-endo TNKS Tankyrase (TNKS1/2) IWR1->TNKS Inhibits Axin Axin TNKS->Axin PARsylation & Degradation DestructionComplex Stabilized Destruction Complex Axin->DestructionComplex APC APC APC->DestructionComplex GSK3B GSK3β GSK3B->DestructionComplex CK1 CK1 CK1->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation p_beta_catenin p-β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proteasome Proteasome p_beta_catenin->Proteasome Degradation Degradation Proteasome->Degradation Wnt_Target_Genes Wnt Target Genes (OFF) TCF_LEF->Wnt_Target_Genes

Caption: Mechanism of Wnt pathway inhibition by IWR-1-endo.

Applications in Research

IWR-1-endo's specific mechanism of action makes it a versatile tool for a wide range of research applications:

  • Stem Cell Biology: It is used to maintain the pluripotency of human embryonic stem cells and mouse Epi-stem cells, often in combination with GSK3β inhibitors like CHIR99021.[3] It also plays a crucial role in directing the differentiation of pluripotent stem cells into various lineages, such as cardiomyocytes and alveolar epithelial cells.[3]

  • Cancer Research: The Wnt pathway is frequently hyperactivated in various cancers, including colorectal cancer and osteosarcoma.[1] IWR-1-endo can be used to study the effects of Wnt inhibition on cancer cell proliferation, differentiation, and survival.[1]

  • Developmental Biology: IWR-1-endo is employed to investigate the role of Wnt signaling in embryonic development and tissue regeneration. For instance, it has been shown to inhibit zebrafish tail fin regeneration.[4]

  • Disease Modeling: Researchers can use IWR-1-endo to model diseases associated with dysregulated Wnt signaling, such as psoriasis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for IWR-1-endo based on published data.

ParameterValueCell Line/SystemReference
IC₅₀ (Wnt/β-catenin reporter) 180 nML-cells expressing Wnt3A[1][2]
IC₅₀ (TNKS1/PARP5a) 131 nMIn vitro auto-PARsylation assay[6]
IC₅₀ (TNKS2/PARP5b) 56 nMIn vitro auto-PARsylation assay[6]
EC₅₀ (Axin2 accumulation) 2.5 µMHuman SW480 cells[2]
Effective Concentration (in vivo) 0.5 µM (minimum inhibitory)Zebrafish tail fin regeneration[4]
Recommended Working Concentration 5 - 10 µMNB4 and HL-60 cells (differentiation)[1]

Experimental Protocols

Here are detailed protocols for common applications of IWR-1-endo.

Protocol 1: Inhibition of Wnt Signaling in a Cell-Based Reporter Assay

This protocol describes the use of IWR-1-endo to inhibit Wnt-induced activity of a luciferase reporter gene under the control of a TCF/LEF responsive element (e.g., TOP-Flash reporter).

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOP-Flash and FOP-Flash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • IWR-1-endo (stock solution in DMSO)

  • IWR-1-exo (inactive diastereomer, as a negative control)

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOP-Flash (or FOP-Flash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of IWR-1-endo or the inactive control, IWR-1-exo. A typical concentration range to test is 10 nM to 10 µM. Include a DMSO vehicle control.

  • Wnt Stimulation: Simultaneously with compound treatment, add Wnt3a conditioned medium or recombinant Wnt3a to stimulate the Wnt pathway.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of IWR-1-endo is determined by comparing the normalized luciferase activity in treated cells to that in Wnt3a-stimulated, vehicle-treated cells.

Expected Results:

IWR-1-endo should cause a dose-dependent decrease in TOP-Flash reporter activity in Wnt3a-stimulated cells, while having minimal effect on the FOP-Flash (negative control) reporter. The inactive control, IWR-1-exo, should show significantly less or no inhibitory activity.[4]

Reporter_Assay_Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Co-transfect with TOP-Flash & Renilla plasmids A->B C 3. Treat with IWR-1-endo (or controls) & Wnt3a B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and perform Dual-Luciferase Assay D->E F 6. Analyze data: Normalize and calculate inhibition E->F

Sources

Application Notes & Protocols: Investigating the Anti-Proliferative Effects of N-(4-ethyl-1H-imidazol-2-yl)acetamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of N-(4-ethyl-1H-imidazol-2-yl)acetamide, a novel small molecule with putative anti-cancer properties. This document outlines the scientific rationale, detailed protocols for in vitro evaluation, and data interpretation guidelines.

Introduction and Scientific Rationale

The imidazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including anti-cancer effects[1]. Compounds incorporating the imidazole ring have been shown to target various cellular pathways critical for cancer cell proliferation and survival[1]. N-(4-ethyl-1H-imidazol-2-yl)acetamide belongs to this broad class of compounds and, based on the activity of structurally related molecules, is hypothesized to exert its anti-neoplastic effects through the inhibition of key cell cycle regulators.

Specifically, several imidazole-4-N-acetamide derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs)[2]. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Therefore, the experimental workflow detailed herein is designed to investigate the hypothesis that N-(4-ethyl-1H-imidazol-2-yl)acetamide functions as a CDK inhibitor, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Compound Handling and Preparation

2.1. Reagent Information

  • Compound Name: N-(4-ethyl-1H-imidazol-2-yl)acetamide

  • CAS Number: 160041-62-3[3]

  • Molecular Formula: C7H11N3O

  • Appearance: Off-white to pale yellow solid.

2.2. Stock Solution Preparation

  • Solubility Testing: Prior to preparing a high-concentration stock, it is recommended to perform a small-scale solubility test in various solvents (e.g., DMSO, ethanol). For many heterocyclic compounds, DMSO is a suitable solvent.

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh 1.53 mg of N-(4-ethyl-1H-imidazol-2-yl)acetamide.

    • Dissolve the compound in 1 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow to characterize the anti-cancer activity of N-(4-ethyl-1H-imidazol-2-yl)acetamide.

experimental_workflow start Start: Cancer Cell Line Selection cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Treat cells with IC50 concentration apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat cells with IC50 concentration mechanistic Mechanistic Studies (Western Blot) cell_cycle->mechanistic Investigate cell cycle arrest proteins apoptosis->mechanistic Confirm apoptosis induction cdk_activity CDK Kinase Assay (Optional) mechanistic->cdk_activity Validate target engagement end Conclusion mechanistic->end cdk_activity->end

Caption: A logical workflow for the in-vitro evaluation of N-(4-ethyl-1H-imidazol-2-yl)acetamide.

Detailed Experimental Protocols

4.1. Cell Culture

  • Cell Lines: A panel of cancer cell lines should be selected. For initial screening, consider common lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer)[4][5].

  • Culture Conditions: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

4.2. Protocol 1: Cytotoxicity Screening using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-(4-ethyl-1H-imidazol-2-yl)acetamide in a complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO-treated) and an untreated control.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

4.3. Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if the compound induces cell cycle arrest.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with N-(4-ethyl-1H-imidazol-2-yl)acetamide at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI signal will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4.4. Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of the compound for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Mechanistic Studies: Investigating the Hypothesized Signaling Pathway

Based on the rationale that N-(4-ethyl-1H-imidazol-2-yl)acetamide may act as a CDK inhibitor, the following signaling pathway is proposed for investigation.

signaling_pathway compound N-(4-ethyl-1H-imidazol-2-yl)acetamide cdk CDK2/Cyclin E compound->cdk Inhibits compound->cdk rb pRb cdk->rb Phosphorylates cdk->rb e2f E2F rb->e2f Inhibits rb->e2f g1_s_transition G1/S Phase Transition e2f->g1_s_transition Promotes e2f->g1_s_transition cell_cycle_arrest Cell Cycle Arrest g1_s_transition->cell_cycle_arrest Leads to

Caption: Proposed mechanism of action for N-(4-ethyl-1H-imidazol-2-yl)acetamide.

5.1. Protocol 4: Western Blot Analysis

This protocol will be used to assess the protein expression levels of key cell cycle and apoptosis markers.

  • Protein Extraction: Treat cells with the compound at the IC50 concentration for 24 and 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Suggested antibodies include:

      • Cell Cycle: CDK2, Cyclin E, p-Rb, total Rb

      • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

      • Loading Control: GAPDH or β-actin

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

Table 1: Example Cytotoxicity Data for N-(4-ethyl-1H-imidazol-2-yl)acetamide

Cell LineIC50 (µM) after 48h
MCF-725.4 ± 3.1
A54942.1 ± 5.6
HCT11615.8 ± 2.5

Table 2: Expected Outcomes of Mechanistic Studies

ExperimentExpected Outcome with Compound TreatmentInterpretation
Cell Cycle Analysis Accumulation of cells in the G1 phase.Induction of G1 cell cycle arrest.
Apoptosis Assay Increase in Annexin V positive cells.Induction of apoptosis.
Western Blot Decreased p-Rb; Increased cleaved Caspase-3 and cleaved PARP.Inhibition of CDK activity leading to G1 arrest and subsequent activation of the apoptotic cascade.

Troubleshooting

  • Low Compound Solubility: If the compound precipitates in the culture medium, try preparing the final dilutions from a more concentrated DMSO stock to lower the final DMSO concentration.

  • Inconsistent Assay Results: Ensure consistent cell seeding density and passage number. Always include appropriate positive and negative controls.

  • Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure complete protein transfer.

References

  • Bhusari, S., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. BMC Chemistry, 13(1), 64. [Link]

  • Shtil, A. A., et al. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. Molecules, 28(15), 5707. [Link]

  • Bollu, S., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8447-8464. [Link]

  • El-Saghier, A. M. M., et al. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega, 8(33), 30467-30481. [Link]

  • Kaur, H., & Kumar, S. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 12(8), 1263-1287. [Link]

  • Ozkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Letters in Drug Design & Discovery, 15(8). [Link]

  • Lu, C-C., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. International Journal of Molecular Sciences, 23(3), 1162. [Link]

Sources

Application Note: In Vitro Antimicrobial Profiling of Novel Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide outlines the standardized protocol for evaluating the antimicrobial efficacy of novel imidazole derivatives. While the imidazole ring is a pharmacophore found in various therapeutic classes, this protocol focuses on two primary biological activities:

  • Antifungal Activity: Inhibition of lanosterol 14

    
    -demethylase (CYP51), characteristic of miconazole/ketoconazole analogs.
    
  • Antibacterial Activity: Specifically targeting anaerobic bacteria via nitro-group reduction (metronidazole-like mechanism) or general membrane disruption in Gram-positive cocci.

Critical Note on Solubility: Imidazole derivatives are frequently highly lipophilic. This protocol includes a specialized solvent compatibility section to prevent precipitation-induced false negatives.

Mechanism of Action (MoA) Verification

Before screening, it is vital to understand the target pathway. Most imidazole derivatives function by depleting ergosterol in fungal membranes or destabilizing DNA in anaerobic bacteria.

Pathway Visualization

The following diagram illustrates the primary antifungal mechanism, highlighting the specific enzymatic blockade at CYP51.

Imidazole_MoA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate ToxicSterols Toxic Methylsterols (Accumulation) Lanosterol->ToxicSterols Pathway Diversion Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Imidazole Imidazole Derivative Imidazole->CYP51 Inhibits CellDeath Membrane Lysis & Growth Arrest ToxicSterols->CellDeath

Figure 1: The primary antifungal mechanism of imidazole derivatives involving CYP51 inhibition and toxic sterol accumulation.

Pre-Analytical Phase: Compound Preparation

The Hidden Failure Point: Many imidazole derivatives precipitate upon contact with aqueous media (Mueller-Hinton or RPMI), appearing as "turbidity" that mimics bacterial growth.

Stock Solution Protocol
  • Solvent Selection: Dissolve the imidazole derivative in 100% Dimethyl Sulfoxide (DMSO). Avoid Ethanol due to higher volatility and potential evaporation during incubation.

  • Concentration: Prepare a Master Stock at 100x the highest desired test concentration (e.g., if testing up to 64 µg/mL, prepare 6400 µg/mL).

  • Solvent Tolerance Check:

    • Bacteria:[1][2][3][4][5][6][7] Most tolerate up to 2% DMSO.

    • Fungi:[2][6][8][9][10][11][12][13] Some Candida spp.[2][11][14][15] are sensitive >1% DMSO.[16]

    • Rule: Ensure final assay concentration of DMSO is ≤ 1% .

Core Protocol A: Antifungal Susceptibility (Broth Microdilution)

Standard: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi).

Materials
  • Medium: RPMI 1640 broth with MOPS buffer (pH 7.0). Do not use Sabouraud Dextrose Broth for MIC determination as it supports excessive acid production.

  • Inoculum: Candida albicans (ATCC 90028) or Cryptococcus neoformans.

  • Plate: 96-well round-bottom polystyrene plate.

Experimental Workflow
  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL (0.5 McFarland), then dilute 1:100 and then 1:20 in RPMI to achieve
    
    
    to
    
    
    cells/mL
    .
  • Plate Setup:

    • Columns 1-10: Serial 2-fold dilution of Imidazole (e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Media + Solvent + Cells).

    • Column 12: Sterility Control (Media only).

  • Incubation: 35°C for 24–48 hours (Yeasts); up to 72 hours (Filamentous fungi).

Endpoint Determination (The "Trailing" Effect)

Imidazoles are often fungistatic, not fungicidal. You will often see "trailing growth" (partial inhibition).

  • Reading: Do not look for optically clear wells.

  • Criterion: The MIC is the lowest concentration producing a

    
     reduction  in turbidity compared to the growth control (MIC-2 endpoint).
    

Core Protocol B: Antibacterial Susceptibility

Standard: CLSI M07 (Aerobes) or M11 (Anaerobes).

Aerobic Bacteria (Staphylococcus/E. coli)
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Endpoint: 100% inhibition (Optically Clear). Imidazoles are rarely effective against Gram-negatives (efflux pumps) unless specifically designed with permeabilizers.

Anaerobic Bacteria (Bacteroides/Clostridium)
  • Relevance: Nitro-imidazole derivatives (Metronidazole analogs).

  • Medium: Brucella Agar or Broth supplemented with Hemin and Vitamin K1.

  • Environment: Anaerobic chamber (

    
    ).
    
  • Time: 48 hours.

Mechanistic Validation: Sterol Quantitation Assay

To prove your derivative acts via the imidazole-specific pathway (Figure 1), you must quantify ergosterol reduction.

Protocol
  • Culture: Grow C. albicans in the presence of sub-MIC concentrations (e.g., MIC/4) of the derivative for 16 hours.

  • Saponification: Harvest cells, wash, and reflux with alcoholic KOH (25% w/v) at 85°C for 1 hour.

  • Extraction: Extract non-saponifiable lipids with n-heptane.

  • Analysis: Scan UV absorbance between 240–300 nm.

    • Target Peak: 281.5 nm (Ergosterol & 24(28)DHE).[17]

    • Result: A dose-dependent decrease in peak height at 281.5 nm confirms CYP51 inhibition.

Data Visualization & Analysis

Microdilution Plate Layout

Use this layout to standardize your screening.

Plate_Layout cluster_plate 96-Well Microtiter Plate Setup RowA A 1 64µg 2 32µg 3 16µg 4 8µg 5 4µg 6 2µg 7 1µg 8 0.5µg 9 0.25µg 10 0.125µg 11 GC 12 SC RowB B Duplicate Row for Statistical Power... Legend GC = Growth Control (Cells + Solvent) SC = Sterility Control (Media Only) µg = Micrograms/mL

Figure 2: Standardized 96-well plate layout for MIC determination. Columns 1-10 contain serial dilutions.

Interpreting Results
ParameterDefinitionImidazole Target Value
MIC Minimum Inhibitory Concentration

µg/mL (Active Hit)
MFC/MBC Minimum Fungicidal/Bactericidal Conc.Often

MIC (Static)
IC50 50% Inhibitory ConcentrationUsed for enzymatic assays (CYP51)
Selectivity Index

(Mammalian) /

(Pathogen)
Target

(Safety margin)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][3][4][5][7]

  • Clinical and Laboratory Standards Institute (CLSI). (2022). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link][8][15][18]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Antimicrobial Agents and Chemotherapy.[3][4][14] [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. [Link]

Sources

Application Notes and Protocols for N-(4-ethyl-1H-imidazol-2-yl)acetamide in Neurobiology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Novel Imidazole Derivative for Neuroprotection

N-(4-ethyl-1H-imidazol-2-yl)acetamide is an emerging small molecule of interest within the field of neurobiology. As a derivative of the imidazole scaffold, a core structure in many biologically active compounds, it holds potential for therapeutic intervention in neurological disorders. While research into this specific molecule is in its nascent stages, the broader class of imidazole and benzimidazole derivatives has demonstrated significant promise in modulating key pathological processes in the central nervous system (CNS). These related compounds have been shown to possess anti-inflammatory, antioxidant, and kinase-inhibiting properties, making them attractive candidates for neuroprotective strategies.[1][2][3]

This document serves as a comprehensive guide for researchers exploring the neurobiological applications of N-(4-ethyl-1H-imidazol-2-yl)acetamide. It provides a hypothesized mechanism of action based on related compounds, detailed protocols for in vitro and in vivo studies, and guidance on data interpretation.

Hypothesized Mechanism of Action: Targeting Neuroinflammation and Oxidative Stress

Based on the activities of structurally similar imidazole derivatives, we hypothesize that N-(4-ethyl-1H-imidazol-2-yl)acetamide exerts its neuroprotective effects through a dual mechanism: the attenuation of neuroinflammation and the reduction of oxidative stress.[2][3][4]

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory mediators like TNF-α and nitric oxide, is a common feature of many neurodegenerative diseases.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to neuronal damage and death.[2][3]

We propose that N-(4-ethyl-1H-imidazol-2-yl)acetamide may inhibit key signaling pathways involved in these processes, such as the NF-κB pathway, which is a central regulator of inflammation. Additionally, it may directly scavenge ROS or enhance the endogenous antioxidant response. Some imidazole derivatives have also been identified as inhibitors of cyclin-dependent kinases (CDKs), which are implicated in neuronal apoptosis and cell cycle re-entry, suggesting another potential avenue for its neuroprotective action.[5]

Hypothesized_Signaling_Pathway cluster_stress Cellular Stressors cluster_compound N-(4-ethyl-1H-imidazol-2-yl)acetamide cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes ROS ROS Oxidative_Stress_Pathway Oxidative Stress Pathways ROS->Oxidative_Stress_Pathway activates Inflammatory_Stimuli Inflammatory_Stimuli NF_kappaB NF-κB Pathway Inflammatory_Stimuli->NF_kappaB activates Compound N-(4-ethyl-1H-imidazol-2-yl)acetamide Compound->NF_kappaB inhibits Compound->Oxidative_Stress_Pathway inhibits CDK_Pathway CDK Pathway Compound->CDK_Pathway inhibits Neuroinflammation Neuroinflammation NF_kappaB->Neuroinflammation leads to Oxidative_Stress_Pathway->CDK_Pathway can activate Oxidative_Damage Oxidative_Damage Oxidative_Stress_Pathway->Oxidative_Damage leads to Neuronal_Apoptosis Neuronal_Apoptosis CDK_Pathway->Neuronal_Apoptosis leads to

Caption: Hypothesized mechanism of action for N-(4-ethyl-1H-imidazol-2-yl)acetamide.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C7H11N3ON/A
Molecular Weight 153.18 g/mol N/A
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in DMSO and ethanol[1]
Storage Store at -20°C for long-term storage. Stock solutions can be stored at -20°C or -80°C.[6]

Safety Precautions:

  • Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8]

  • Work in a well-ventilated area or a chemical fume hood.[9]

  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • In case of contact, wash the affected area thoroughly with water.[7]

In Vitro Application Protocols

Protocol 1: Assessment of Cytotoxicity in Neuronal Cell Lines

This protocol uses the MTT assay to determine the cytotoxic effects of N-(4-ethyl-1H-imidazol-2-yl)acetamide on a neuronal cell line (e.g., SH-SY5Y or PC12). This is a crucial first step to identify the optimal concentration range for therapeutic effects without causing significant cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • N-(4-ethyl-1H-imidazol-2-yl)acetamide

  • DMSO (cell culture grade)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Compound Preparation: Prepare a 100 mM stock solution of N-(4-ethyl-1H-imidazol-2-yl)acetamide in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO). Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In_Vitro_Workflow Start Start Seed_Cells Seed Neuronal Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Compound Incubate_24h_1->Treat_Cells Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Treat_Cells Incubate_24_48h Incubate 24-48h Treat_Cells->Incubate_24_48h MTT_Assay Perform MTT Assay Incubate_24_48h->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro cytotoxicity assessment.

Protocol 2: Evaluation of Anti-Neuroinflammatory Effects in Microglia

This protocol assesses the ability of N-(4-ethyl-1H-imidazol-2-yl)acetamide to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).

Materials:

  • BV-2 microglial cells

  • Complete cell culture medium

  • N-(4-ethyl-1H-imidazol-2-yl)acetamide

  • DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of N-(4-ethyl-1H-imidazol-2-yl)acetamide (determined from Protocol 1) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and express the results as a percentage of the LPS-treated positive control.

In Vivo Application Protocol

Protocol 3: Assessment of Neuroprotective Effects in a Rat Model of Ethanol-Induced Neurodegeneration

This protocol outlines an in vivo study to evaluate the neuroprotective effects of N-(4-ethyl-1H-imidazol-2-yl)acetamide in a rat model of ethanol-induced neurodegeneration, a model known to involve neuroinflammation and oxidative stress.[2][3][4]

Materials:

  • Male Wistar rats (200-250 g)

  • N-(4-ethyl-1H-imidazol-2-yl)acetamide

  • Ethanol (35% v/v)

  • Vehicle for compound administration (e.g., saline with 5% DMSO and 2.5% Tween 80)[1]

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Reagents for immunohistochemistry and biochemical assays

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats for one week. Divide them into groups: Control, Ethanol-treated, Ethanol + N-(4-ethyl-1H-imidazol-2-yl)acetamide (different doses), and N-(4-ethyl-1H-imidazol-2-yl)acetamide alone.

  • Ethanol Administration: Administer ethanol (e.g., 4 g/kg, intraperitoneally) once daily for a specified period (e.g., 4 weeks) to induce neurodegeneration. The control group receives saline.

  • Compound Administration: Administer N-(4-ethyl-1H-imidazol-2-yl)acetamide (e.g., 10, 20, 40 mg/kg, intraperitoneally) 30 minutes before each ethanol administration.

  • Behavioral Testing:

    • After the treatment period, conduct behavioral tests like the Morris water maze to assess learning and memory.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Collect the brains and process them for:

      • Immunohistochemistry: Stain brain sections for markers of neuroinflammation (e.g., Iba-1 for microglia activation, GFAP for astrogliosis) and neuronal apoptosis (e.g., cleaved caspase-3).

      • Biochemical Assays: Homogenize brain tissue to measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

In_Vivo_Workflow Start Start Acclimatization Animal Acclimatization and Grouping Start->Acclimatization Treatment_Phase Ethanol and Compound Administration (4 weeks) Acclimatization->Treatment_Phase Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Treatment_Phase->Behavioral_Testing Euthanasia Euthanasia and Tissue Collection Behavioral_Testing->Euthanasia IHC_Analysis Immunohistochemistry (Iba-1, GFAP, Caspase-3) Euthanasia->IHC_Analysis Biochemical_Assays Biochemical Assays (Oxidative Stress, Cytokines) Euthanasia->Biochemical_Assays Data_Analysis Data Analysis and Interpretation IHC_Analysis->Data_Analysis Biochemical_Assays->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo neuroprotection study.

Data Interpretation and Troubleshooting

  • Expected Outcomes: If the hypothesis is correct, treatment with N-(4-ethyl-1H-imidazol-2-yl)acetamide should result in increased cell viability in the presence of a neurotoxic insult in vitro, and reduced production of pro-inflammatory markers. In vivo, the compound is expected to ameliorate cognitive deficits, reduce markers of neuroinflammation and oxidative stress in the brain.

  • Troubleshooting:

IssuePossible CauseSolution
High variability in in vitro assays Inconsistent cell seeding, pipetting errors, edge effects in plates.Ensure uniform cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate.
Compound precipitation in media Poor solubility at the tested concentration.Prepare fresh dilutions for each experiment, ensure the final DMSO concentration is low, and briefly vortex before adding to cells.
No effect observed in vivo Poor bioavailability, inappropriate dose, or incorrect route of administration.Conduct pharmacokinetic studies to determine the optimal dose and route of administration.
Animal distress during treatment Toxicity of the compound or vehicle.Perform a dose-ranging toxicity study. Ensure the vehicle is well-tolerated.

Conclusion

N-(4-ethyl-1H-imidazol-2-yl)acetamide represents a promising scaffold for the development of novel neuroprotective agents. The protocols outlined in this guide provide a robust framework for investigating its potential therapeutic effects in the context of neuroinflammation and oxidative stress. As with any novel compound, careful optimization of experimental conditions and thorough validation of results are paramount.

References

  • Rusina, P., et al. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 24(15), 11983. Available at: [Link]

  • Akhtar, M. W., et al. (2019). The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. Frontiers in Pharmacology, 10, 70. Available at: [Link]

  • El-Saghier, A. M. M., et al. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega, 8(33), 30097–30110. Available at: [Link]

  • Imran, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules, 10(1), 108. Available at: [Link]

  • Imran, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. PMC. Available at: [Link]

  • Indian Journal of Chemistry (2013). Synthesis and biological activity of new benzimidazoles. Indian Journal of Chemistry, 52B, 1347-1354. Available at: [Link]

  • CSH Protocols (2008). Ampicillin (100 mg/mL). CSH Protocols. Available at: [Link]

  • MDPI (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. MDPI. Available at: [Link]

  • ACS Omega (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega. Available at: [Link]

  • BMC Chemistry (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. BMC Chemistry, 13, 84. Available at: [Link]

  • ResearchGate (2020). (PDF) Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. ResearchGate. Available at: [Link]

  • Vascular & Endovascular Review (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular & Endovascular Review. Available at: [Link]

  • PMC (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. Available at: [Link]

  • Ministry of Health and Prevention, UAE (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Ministry of Health and Prevention, UAE. Available at: [Link]

  • PENTA (2023). Acetamide - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Journal of Young Pharmacists (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • MDPI (2024). Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway. MDPI. Available at: [Link]

  • PMC (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. PMC. Available at: [Link]

  • MDPI (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. MDPI. Available at: [Link]

  • University of California, San Diego. CELL CULTURE PROTOCOLS. University of California, San Diego. Available at: [Link]

  • PubMed (2017). N-(2-morpholin-4-yl-ethyl)-2-(1naphthyloxy)acetamide inhibits the chronic constriction injury-generated hyperalgesia via the antagonism of sigma-1 receptors. PubMed. Available at: [Link]

  • Omega Bio-tek. E.Z.N.A. Blood RNA Mini Kit Protocol. Omega Bio-tek. Available at: [Link]

  • ACS Publications (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available at: [Link]

  • NICNAS (2017). 1H-Imidazole: Human health tier II assessment. NICNAS. Available at: [Link]

  • PubMed (1987). Effects of 4-methylimidazole on cerebral glutamate decarboxylase activity and specific GABA receptor binding in mice. PubMed. Available at: [Link]

  • Chemos GmbH&Co.KG (2021). Safety Data Sheet: N-Ethylacetamide. Chemos GmbH&Co.KG. Available at: [Link]

  • ResearchGate (2013). Can I store the drug solution made in cell culture media?. ResearchGate. Available at: [Link]

  • Dana Bioscience. N-(4-Methyl-1H-imidazol-2-yl)acetamide 250mg. Dana Bioscience. Available at: [Link]

Sources

N-(4-ethyl-1H-imidazol-2-yl)acetamide for target identification studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification Strategies for N-(4-ethyl-1H-imidazol-2-yl)acetamide

Executive Summary

N-(4-ethyl-1H-imidazol-2-yl)acetamide (hereafter referred to as Compound A ) represents a pivotal scaffold in the 2-aminoimidazole (2-AI) class of bioactive small molecules. Unlike conventional antibiotics that target cell wall synthesis or ribosomal function, 2-AI derivatives are emerging as anti-virulence agents that disperse bacterial biofilms and resensitize multidrug-resistant (MDR) strains (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa) to standard antibiotics.

The primary challenge in developing Compound A is deconvoluting its mechanism of action. While phenotypic assays confirm biofilm dispersal, the precise molecular target—often hypothesized to be bacterial Response Regulators (RRs) of Two-Component Systems (TCS)—must be validated to facilitate lead optimization.

This guide details a comprehensive Target Identification (Target ID) workflow, prioritizing Label-Free Thermal Proteome Profiling (TPP) to avoid steric hindrance associated with chemical probes, followed by biophysical validation using Differential Scanning Fluorimetry (DSF) .

Biological Context & Mechanism

Compound A functions as a TCS inhibitor . In Gram-negative bacteria, Two-Component Systems regulate virulence and biofilm formation.[1] A Histidine Kinase (HK) senses environmental stress and phosphorylates a Response Regulator (RR), which then binds DNA to drive gene expression.

  • Hypothesized Target: BfmR (in A. baumannii) or PhoP (in E. coli).

  • Mechanism: Compound A binds the receiver domain of the RR, allosterically inhibiting its ability to dimerize or bind DNA, effectively "blinding" the bacteria to environmental cues required for biofilm maintenance.

Signaling Pathway Diagram

TCS_Inhibition Signal Environmental Signal (Antibiotics/Stress) HK Histidine Kinase (Sensor) Signal->HK Activation RR_Inactive Response Regulator (Inactive) HK->RR_Inactive Phosphotransfer ATP ATP ATP->HK Autophosphorylation RR_Phos Response Regulator (Phosphorylated) RR_Inactive->RR_Phos Activation DNA Biofilm Genes (csu operon) RR_Phos->DNA Transcription Factor Binding CompA N-(4-ethyl-1H-imidazol-2-yl)acetamide (Compound A) CompA->RR_Inactive Allosteric Binding (Inhibition) CompA->RR_Phos Disrupts Dimerization Biofilm Biofilm Formation & Resistance DNA->Biofilm Expression

Figure 1: Mechanism of Action. Compound A intercepts the Two-Component System by binding the Response Regulator (RR), preventing the transcriptional activation of biofilm genes.

Target Identification Protocols

Given the low molecular weight of Compound A (~153 Da), attaching a biotin linker for affinity pull-down may abolish biological activity. Therefore, we prioritize Label-Free methods.

Protocol A: Cellular Thermal Shift Assay (CETSA) / TPP

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


). By heating cell lysates across a gradient, the target protein remains soluble at higher temperatures in treated samples compared to controls.

Materials:

  • Bacterial culture (A. baumannii or E. coli).

  • Compound A (10 mM stock in DMSO).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, Protease Inhibitors.

  • Thermocycler.

  • Quantitative Western Blot (if antibody available) or LC-MS/MS (for proteome-wide TPP).

Step-by-Step Methodology:

  • Cell Treatment:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Aliquot into two pools: Treatment (100 µM Compound A) and Control (DMSO).

    • Incubate for 1 hour at 37°C to allow cellular uptake.

  • Lysis & Heating:

    • Harvest cells by centrifugation (4,000 x g, 10 min). Wash with PBS.

    • Resuspend in PBS containing protease inhibitors.

    • Divide each pool into 10 aliquots (50 µL each).

    • Heat each aliquot to a distinct temperature (range: 37°C to 67°C, step 3°C) for 3 minutes in a thermocycler.

    • Cool immediately at RT for 3 minutes.

  • Protein Extraction:

    • Add Lysis Buffer (with mild detergent) to the heated suspensions.

    • Lyse via sonication (3 x 10s pulses).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

    • Collect the supernatant (soluble fraction).

  • Detection (Western Blot Validation):

    • Run supernatants on SDS-PAGE.

    • Blot for candidate RR (e.g., anti-BfmR).[2]

    • Data Analysis: Plot Band Intensity vs. Temperature. Calculate

      
      .
      

Expected Result: A "thermal shift" where the target protein disappears from the soluble fraction at a higher temperature in the drug-treated sample.

ParameterControl (DMSO)Treated (Compound A)Shift (

)

(50% Aggregation)
48.5°C54.2°C+5.7°C
Interpretation Baseline StabilityLigand-StabilizedSignificant Binding
Protocol B: Differential Scanning Fluorimetry (DSF)

Purpose: To validate direct physical binding using purified recombinant protein (e.g., purified BfmR).

Materials:

  • Purified Recombinant Protein (5 µM final).

  • SYPRO Orange Dye (5000x stock, use at 5x final).

  • Compound A (Titration: 10 µM - 500 µM).

  • qPCR Instrument (e.g., Roche LightCycler).

Methodology:

  • Prepare a master mix: Protein + Buffer + SYPRO Orange.

  • Dispense 19 µL into a 96-well qPCR plate.

  • Add 1 µL of Compound A (various concentrations) or DMSO.

  • Run Melt Curve: 25°C to 95°C, ramp rate 1°C/min.

  • Monitor Fluorescence (Ex 470nm / Em 570nm).

Self-Validating Check:

  • Control: Protein + DMSO must show a clean sigmoidal transition.

  • Negative Control:[3] Lysozyme (unrelated protein) + Compound A should show no shift (checks for promiscuous binding/aggregation).

Chemical Probe Synthesis (Optional)

If label-free methods are inconclusive, a probe can be synthesized. Structure-Activity Relationship (SAR) data for 2-AIs suggests the N1-position of the imidazole ring is often tolerant to modification.

Proposed Probe Structure:

  • Core: N-(4-ethyl-1H-imidazol-2-yl)acetamide.

  • Linker: PEG3 spacer attached to N1.

  • Tag: Biotin or Alkyne (for Click Chemistry).

Synthesis Scheme:

  • Starting Material: 2-amino-4-ethylimidazole.

  • Acetylation: Selective acetylation of the exocyclic amine (if not already done).

  • Alkylation: React with tert-butyl (3-bromopropyl)carbamate (protected linker) at N1 using NaH/DMF.

  • Deprotection & Tagging: Remove Boc group (TFA) and couple with Biotin-NHS ester.

References

  • Thompson, R. J., et al. (2012).[2] "Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent."[1][2][3] Biochemistry, 51(49), 9776–9778.[2] Link

  • Stowe, S. D., et al. (2015).[1] "Anti-biofilm compounds derived from marine sponges target the two-component response regulator BfmR." Scientific Reports, 5, 10602. Link

  • Milton, M. E., et al. (2017).[1] "2-Aminoimidazole Analogs Target PhoP Altering DNA Binding Activity and Affect Outer Membrane Stability in Gram-Negative Bacteria."[4] Frontiers in Microbiology, 8, 1-13. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • BenchChem. (2025). "Theoretical Properties of Imidazole Derivatives." BenchChem Technical Library. Link

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for imidazole acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Imidazole Acylation Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Status: Active | Version: 2.4

Introduction: The Dual Nature of Imidazole Acylation

Welcome to the technical support center. If you are here, you are likely facing one of two distinct challenges:

  • Kinetic Instability: You are generating an

    
    -acylimidazole  intermediate (e.g., using CDI) to couple with a nucleophile, but the intermediate is hydrolyzing or failing to react.[1]
    
  • Regiochemical Ambiguity: You are attempting to functionalize a substituted imidazole scaffold and are struggling with

    
     vs. 
    
    
    
    selectivity
    or competing
    
    
    -acylation.

This guide moves beyond basic textbook protocols to address the thermodynamic and kinetic pitfalls inherent to this chemistry.

Module 1: The Activated Intermediate ( -Acylimidazole)[1]

Context:


-Acylimidazoles are "twisted amides."[1][2][3] The lone pair on the nitrogen is part of the aromatic sextet, preventing efficient resonance overlap with the carbonyl. This makes the carbonyl highly electrophilic (

faster than normal amides).[1]
Q: My yield is inconsistent when using CDI (1,1'-Carbonyldiimidazole). How do I stabilize the intermediate?

A: The "inconsistent yield" is almost always a symptom of trace moisture or incomplete activation before nucleophile addition.


-acylimidazoles have a half-life of minutes in aqueous solution.[1]

Troubleshooting Protocol:

  • The "Fizz" Check: When adding CDI to your carboxylic acid, CO₂ evolution must be vigorous. If it is sluggish, your CDI may be partially hydrolyzed (it turns into imidazole and CO₂ upon exposure to air).[1] Rule of Thumb: If your CDI smells strongly of amine (fishy) rather than being odorless/sharp, it is degraded.[1]

  • Solvent Water Limit: Ensure solvent water content is

    
     ppm.[1] 
    
    
    
    -acylimidazoles scavenge water faster than they react with bulky amines.[1]
  • Proton Source: Paradoxically, pure CDI reactions can be slow because protonation of the imidazole leaving group facilitates the collapse of the tetrahedral intermediate.

    • Optimization: Add 1.05–1.10 equiv of CDI (not excess).[1] If the reaction is stalled, add 5 mol% Imidazole·HCl or Pyridinium triflate .[1] This acts as a proton shuttle, accelerating the formation of the active species.

Q: I cannot isolate the

-acylimidazole; it decomposes on the column. How do I purify it?

A: Do not use standard Silica Gel. Silica gel is slightly acidic and contains bound water.[1] It will hydrolyze your


-acylimidazole back to the carboxylic acid and imidazole.[1]

Recommended Isolation Workflow:

Method Suitability Protocol

| Crystallization | High | Most


-acylimidazoles crystallize from non-polar solvents (Hexane/Et₂O) or Toluene.[1] Cool slowly to -20°C. |
| Neutral Alumina  | Medium | Use Grade III Neutral Alumina.[1] Pre-wash with 1% Et₃N in eluent to deactivate acidic sites.[1] |
| Sublimation  | High | For volatile derivatives (e.g., 

-acetylimidazole), sublimation under high vacuum is the gold standard for purity.[1] | | One-Pot (Telescoping) | Best | Avoid isolation.[1] Generate in DCM/THF, verify conversion by IR (shift from acid

~1710 cm⁻¹ to acyl-imidazole

~1745 cm⁻¹), then add nucleophile. |
Module 2: Catalysis & Kinetics (The DMAP Effect)
Q: The reaction with my nucleophile (alcohol/amine) is too slow. Should I heat it?

A: Heating is a risk due to the thermal instability of the intermediate (decarboxylation or polymerization). Before heating, switch the mechanism from General Base Catalysis to Nucleophilic Catalysis .

The DMAP Accelerator: Adding 1-5 mol% DMAP (4-Dimethylaminopyridine) changes the pathway.[1] DMAP attacks the


-acylimidazole to form an 

-acylpyridinium
species.[1] This species is orders of magnitude more electrophilic than the imidazole counterpart.

Visualizing the Catalytic Cycle:

DMAP_Catalysis Substrate N-Acylimidazole (Moderate Electrophile) Intermediate N-Acylpyridinium Salt (Super Electrophile) Substrate->Intermediate + DMAP - Imidazole DMAP DMAP (Catalyst) DMAP->Intermediate Product Final Ester/Amide Intermediate->Product + Nucleophile Nucleophile Nucleophile (R-OH / R-NH2) Product->DMAP Regenerates Catalyst

Figure 1: DMAP displaces imidazole to form a highly reactive acylpyridinium intermediate, which is then rapidly attacked by the nucleophile.[1]

Warning: If using DMAP with anhydrides, ensure strictly anhydrous conditions. The


-acylpyridinium intermediate is extremely hygroscopic.[1]
Module 3: Regioselectivity in Substituted Imidazoles

Context: When acylating an unsymmetrical imidazole (e.g., 4-methylimidazole), you face the tautomeric equilibrium problem. The proton hops between


 and 

.
Q: I am getting a mixture of

-acyl and

-acyl isomers. How do I control this?

A: Regioselectivity is dictated by the interplay of Sterics (blocking groups) and Thermodynamics (reversibility).

The Rules of Engagement:

  • Kinetic Control (Steric):

    • Acylation usually occurs at the least sterically hindered nitrogen .

    • Example: In 4-phenylimidazole, the

      
       position (far from phenyl) is less hindered than 
      
      
      
      .[1]
    • Condition: Low temperature (-78°C to 0°C), limiting base.[1]

  • Thermodynamic Control (Equilibrium):

    • 
      -acylimidazoles can undergo intermolecular acyl transfer.[1][2] If you heat the mixture, the acyl group will migrate to the thermodynamically more stable position (usually the one where the acyl group is less crowded or where the double bond arrangement is more stable).
      
    • Condition: Higher temperatures (Reflux in THF/DCM), longer reaction times.[1]

  • The "SEM-Switch" Strategy (Advanced): If direct acylation fails to give the desired isomer, use the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group strategy.[1]

    • Step 1: Protect

      
       with SEM (gives mixture, separate isomers).[1]
      
    • Step 2: Quaternize

      
       with your electrophile.
      
    • Step 3: Remove SEM.[1]

Module 4: Experimental Data & Solvents

Solvent Selection Guide for CDI/Acylation Chemistry:

SolventPolarityWater SolubilityRecommendationNotes
DCM LowLowExcellent Standard choice.[1] Product often soluble, urea byproduct precipitates (if using DCC) or stays soluble (CDI).[1]
THF MediumMiscibleGood Good for polar substrates.[1] Must be distilled/dried (Na/Benzophenone or sieves).[1]
DMF HighMiscibleUse with Caution Hard to remove.[1] Promotes hydrolysis if wet.[1] Use only if solubility is critical.
MeCN HighMiscibleExcellent Good compromise.[1] Accelerates charged intermediates.[1]
References
  • Mechanism of Imidazole Catalysis

    • Title: Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.[1][4][5]

    • Source: El Seoud, O. A., et al. (2013).[1] Carbohydrate Polymers.

    • URL:[Link]

  • Hydrolysis & Stability

    • Title: Stability Studies of N-Acylimidazoles.[1][2][3]

    • Source: Zaramella, S., et al. (2002).[1][2] European Journal of Organic Chemistry.[2]

    • URL:[Link][1][5]

  • Regioselectivity (Alkylation/Acylation)

    • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Aryl
    • Source: Gribble, G. W., et al. (2010).[1] Journal of Organic Chemistry.

    • URL:[Link]

  • CDI Activation Troubleshooting

    • Title: Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole.
    • Source: Armstrong, A., et al. (2009).[1] Organic Process Research & Development.

    • URL:[Link][1]

Sources

Technical Support Center: N-(4-ethyl-1H-imidazol-2-yl)acetamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-(4-ethyl-1H-imidazol-2-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important imidazole intermediate. The following sections provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common and complex challenges encountered during the purification of this molecule.

The guidance provided herein is grounded in established chemical principles and extrapolated from the purification of structurally related N-acylimidazoles and heterocyclic amides.

Understanding the Molecule: Key Physicochemical Properties and Challenges

N-(4-ethyl-1H-imidazol-2-yl)acetamide is a heterocyclic amide containing a basic imidazole ring. This bifunctional nature—a polar, hydrogen-bond-donating/accepting imidazole core and an amide linkage—presents a unique set of purification challenges.

  • Potential for Tailing in Chromatography: The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.

  • Solubility Profile: The molecule's polarity suggests good solubility in polar protic solvents like alcohols and potentially limited solubility in nonpolar solvents like hexanes. This profile can be exploited for recrystallization but requires careful solvent screening.

  • Common Impurities: As with any multi-step synthesis, impurities can arise from unreacted starting materials, reagents, or the formation of byproducts.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address issues you may encounter.

Recrystallization Issues

Q1: My N-(4-ethyl-1H-imidazol-2-yl)acetamide is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated at a temperature above the melting point of the impure compound.

  • Causality: The high concentration of impurities can depress the melting point of your compound, making it more prone to oiling out. Also, a large polarity difference between the compound and the solvent can lead to this phenomenon.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.

    • Use More Solvent: You may be using too little solvent, leading to excessive supersaturation. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.

    • Change the Solvent System: If the issue persists, a different solvent or a two-solvent system is recommended. Try a more polar single solvent like isopropanol or acetonitrile. For a two-solvent system, dissolve the compound in a minimum amount of a hot, good solvent (e.g., methanol, ethanol, or acetone) and then add a hot, poor solvent (e.g., toluene, hexanes, or diethyl ether) dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.[1][2][3]

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to the compound having significant solubility in the cold solvent or using an excessive amount of solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve your compound completely.

    • Solvent Selection: Your chosen solvent may be too good at dissolving the compound even at low temperatures. A less polar solvent or a two-solvent system might be more effective.

    • Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize precipitation.

    • Concentrate the Mother Liquor: A significant amount of your product may remain in the filtrate (mother liquor). You can recover some of this by carefully evaporating a portion of the solvent and cooling the remaining solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Issues

Q1: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening and how can I fix it?

A1: Streaking, or tailing, is a common problem with basic compounds like imidazoles on acidic silica gel.[4] The basic nitrogen atoms in the imidazole ring can interact ionically with the acidic silanol groups of the silica, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the polar component of the eluent.[5] This deactivates the acidic sites on the silica gel by protonating the modifier instead of your compound.

    • Use a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds.[4]

    • Reversed-Phase Chromatography: This technique is generally less susceptible to issues with basic compounds. A C18-functionalized silica column with a mobile phase of acetonitrile/water or methanol/water (often with a buffer) can provide excellent separation.[6]

Q2: I can't find a good solvent system to separate my product from a very similar impurity using column chromatography.

A2: Achieving good separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a variety of solvent systems. Test different solvent combinations, such as ethyl acetate/hexanes, dichloromethane/methanol, and acetone/toluene.

    • Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of closely eluting compounds.[6]

    • Consider Different Solvents with Similar Polarity: Solvents with similar overall polarity can have different selectivities. For example, if ethyl acetate/hexanes is not working, try dichloromethane/diethyl ether. The different functional groups of the solvents can lead to different interactions with your compounds.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers much higher resolution than flash column chromatography. A reversed-phase C8 or C18 column is a good starting point.[7]

Experimental Protocols

Protocol 1: Recrystallization of N-(4-ethyl-1H-imidazol-2-yl)acetamide

This protocol provides a starting point for recrystallization. The optimal solvent will need to be determined experimentally.

Solvent Selection Table (Suggested Starting Points)

Solvent SystemRationale
Isopropanol or EthanolGood for moderately polar compounds, often provides a good balance of solubility at high temperature and insolubility at low temperature.
AcetonitrileA polar aprotic solvent that can be an excellent choice for recrystallizing amides.[8]
Ethyl Acetate/HexanesA two-solvent system for compounds with intermediate polarity.
Dichloromethane/Diethyl EtherAnother two-solvent option that can be effective.

Step-by-Step Procedure (Two-Solvent System: e.g., Ethanol/Diethyl Ether)

  • Place the crude N-(4-ethyl-1H-imidazol-2-yl)acetamide in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent (ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slightly.

  • Slowly add the "poor" solvent (diethyl ether) dropwise with stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is a general guide for purification on silica gel.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Select Solvent System via TLC (e.g., 5% MeOH in DCM + 1% Et3N) B Prepare Slurry of Silica Gel in Nonpolar Solvent A->B C Pack Column B->C D Adsorb Crude Product onto Silica (Dry Loading) C->D E Load Sample onto Column D->E F Elute with Solvent System (Isocratic or Gradient) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Dry Purified Product J->K

Caption: Flash Column Chromatography Workflow.

Step-by-Step Procedure

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • For example, start with 2% MeOH in DCM and gradually increase the MeOH concentration.

    • Crucially, add 0.5-1% triethylamine (Et₃N) to the solvent mixture to prevent tailing. [4]

  • Column Packing:

    • Pack a glass column with silica gel using a slurry method with your nonpolar solvent (e.g., DCM with 1% Et₃N).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading" and generally gives better separation than loading the sample as a solution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of your N-(4-ethyl-1H-imidazol-2-yl)acetamide.

Analytical Techniques

TechniqueInformation Provided
¹H and ¹³C NMR Confirms the structure of the compound and can reveal the presence of impurities if their signals are visible.
LC-MS Provides the molecular weight of the compound and can be used to determine purity by peak area percentage. It is highly sensitive for detecting trace impurities.[9]
HPLC-UV A robust method for quantifying purity. A C18 or C8 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium acetate or phosphate) is a good starting point.[7][10]
Melting Point A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Visualization of Purification Logic

G Start Crude N-(4-ethyl-1H-imidazol-2-yl)acetamide IsSolid Is the crude material a solid? Start->IsSolid Recrystallize Attempt Recrystallization (Protocol 1) IsSolid->Recrystallize Yes Chromatography Perform Column Chromatography (Protocol 2) IsSolid->Chromatography No (Oily) CheckPurity Assess Purity (NMR, LC-MS, HPLC) Recrystallize->CheckPurity Chromatography->CheckPurity PureProduct Pure Product CheckPurity->PureProduct Purity > 95% Repurify Repurify or try alternative method CheckPurity->Repurify Purity < 95% Repurify->Chromatography

Caption: General Purification Decision Tree.

References

  • Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy. Sciforum.
  • Sepax Polar Imidazole Column Manual. Sepax Technologies, Inc.
  • How to separate Imidazole from water soluble ruthenium complex?
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • EP0583375B1 - Preparation of n-acylimidazoles.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • WO1992019600A1 - Preparation of n-acylimidazoles.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • Synthesis and antimicrobial study of 2-amino-imidazole deriv
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • What is the best technique for amide purification?
  • US3420842A - Process for the preparation of 2-nitroimidazoles.
  • Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. RSC Publishing.
  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI.
  • Two-Solvent Recrystalliz
  • Recrystalliz

Sources

Technical Support Center: Degradation of N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the solution-state stability of N-(4-ethyl-1H-imidazol-2-yl)acetamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experimental analysis of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-ethyl-1H-imidazol-2-yl)acetamide in solution?

Based on its chemical structure, which features an N-acylimidazole linkage and a substituted imidazole ring, N-(4-ethyl-1H-imidazol-2-yl)acetamide is susceptible to three primary degradation pathways in solution: hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The acetamide group attached to the imidazole ring is an N-acylimidazole, a type of amide. This functional group is known to undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-ethyl-1H-imidazol-2-amine and acetic acid.[3][4][5] The rate of hydrolysis is heavily influenced by pH.

  • Oxidation: The imidazole ring itself is susceptible to oxidation.[6][7] Oxidative stress, which can be induced by agents like hydrogen peroxide or by autoxidation, can lead to the formation of various oxidized derivatives, potentially involving hydroxylation or complete ring-opening of the imidazole moiety.[2][6][8]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light.[2][9] Exposure to UV or high-intensity visible light can generate reactive species or directly excite the molecule, leading to a complex mixture of photo-degradants.[2][10] The specific products will depend on the solvent and the presence of photosensitizers.

Q2: How does pH influence the stability of N-(4-ethyl-1H-imidazol-2-yl)acetamide?

The pH of the solution is a critical factor governing the stability of this molecule, primarily by influencing the rate of hydrolysis of the acetamide linkage.

  • Acidic Conditions (Low pH): In acidic solutions, the hydrolysis of the N-acylimidazole can be catalyzed.[11] The reaction rate may increase with increased branching at the α-carbon of the acyl group.[5]

  • Neutral Conditions (pH ≈ 7): While generally more stable than at pH extremes, pH-independent hydrolysis can still occur, likely through a concerted mechanism involving water as the nucleophile.[3][4]

  • Basic Conditions (High pH): Base-catalyzed hydrolysis, mediated by hydroxide ions, is a common and often rapid degradation pathway for N-acylimidazoles.[3][12] Additionally, some oxidative degradation pathways involving the imidazole ring can be accelerated under basic conditions.[2][9]

Q3: Why are forced degradation (stress testing) studies essential for this compound?

Forced degradation studies are a regulatory requirement and a critical tool in pharmaceutical development.[1][13][14] For N-(4-ethyl-1H-imidazol-2-yl)acetamide, these studies are performed to:

  • Identify Degradation Products: Intentionally stressing the molecule under harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) helps to generate potential degradation products.[1][15]

  • Elucidate Degradation Pathways: The results provide insight into the chemical behavior of the molecule and its likely degradation mechanisms.[1][16]

  • Develop Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods, typically HPLC, that can separate the parent drug from all significant degradation products, ensuring the method is "stability-indicating" as required by ICH guidelines.[15][17]

  • Inform Formulation and Packaging: Understanding the molecule's liabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from factors like light or moisture.[1][14]

Troubleshooting Guide for Degradation Studies

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Analytical & Methodological Issues
Q: My HPLC analysis shows poor mass balance after a stress study. Where did the material go?

A: Achieving a good mass balance (where the sum of the parent drug and all degradation products equals the initial amount) can be challenging.[18] If you observe a significant discrepancy, consider these possibilities:

  • Causality: The degradation products may lack a UV chromophore at the analytical wavelength, rendering them invisible to a UV detector. They might also be highly polar and not retained on a standard reverse-phase column, or they could be volatile and lost during sample preparation.

  • Investigative Steps:

    • Use a Universal Detector: Couple your HPLC to a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD). These detectors do not rely on UV absorbance and can detect a wider range of compounds.[16][19]

    • Adjust Chromatographic Conditions: Modify the mobile phase gradient to include a higher aqueous composition at the beginning to retain and separate highly polar degradants.

    • Check Response Factors: The UV response factor of a degradant can be very different from the parent compound. If possible, isolate the degradant to determine its specific response factor for accurate quantification.

Q: I am seeing co-elution between the parent peak and a degradation product. How can I improve the separation?

A: Peak purity is essential for a stability-indicating method.[15] Co-elution indicates that your analytical method lacks the required specificity.

  • Causality: The chromatographic conditions (mobile phase, column, temperature) are not optimized to resolve compounds with similar physicochemical properties.

  • Optimization Strategy:

    • Modify the Gradient: Make the gradient shallower around the elution time of the co-eluting peaks to increase resolution.

    • Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the parent drug or its degradants, significantly impacting their retention times.

    • Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order.

    • Select a Different Column: Use a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a C30 instead of a C18) to exploit different separation mechanisms.

Experimental & Degradation Issues
Q: I've subjected the compound to acidic stress (e.g., 0.1 N HCl at 80°C), but I see little to no degradation. Is this expected?

A: While hydrolysis is a potential pathway, the rate can be slow, or the molecule may be relatively stable under those specific conditions.

  • Causality: The stress applied may be insufficient to induce significant degradation within the experimental timeframe.[19]

  • Recommended Actions:

    • Increase Stress Severity: Incrementally increase the stress level. You can either increase the acid concentration (e.g., to 1 N HCl), raise the temperature, or extend the exposure time.[19]

    • Document Stability: If no degradation occurs even under significantly harsher conditions, this is still a valuable result. It indicates the intrinsic stability of the molecule to acid hydrolysis and should be documented as such.[1]

Q: My sample degraded completely after oxidative stress (3% H₂O₂), and the parent peak is gone. How do I get meaningful data?

A: The goal of forced degradation is typically to achieve 5-20% degradation to identify primary degradants without generating secondary or unrealistic products.[18][20]

  • Causality: The oxidative conditions were too harsh, leading to rapid and complete degradation of the parent molecule.[19]

  • Corrective Measures:

    • Reduce Stressor Concentration: Lower the hydrogen peroxide concentration (e.g., to 0.3% or 1%).[14][19]

    • Lower the Temperature: Conduct the experiment at room temperature or even in a cooled bath instead of at elevated temperatures.

    • Shorten the Duration: Analyze samples at multiple, shorter time points (e.g., 1, 4, 8, and 24 hours) to capture the desired level of degradation.[19]

Q: My replicate experiments are giving inconsistent degradation profiles. What is causing this variability?

A: Reproducibility is key. Inconsistent results often point to a lack of precise control over experimental parameters.[19]

  • Causality: Minor variations in temperature, stressor concentration, or light exposure can lead to significant differences in degradation rates. Sample instability after the stress period can also contribute.

  • Procedural Refinements:

    • Ensure Accurate Preparation: Use calibrated pipettes and freshly prepared, accurately measured stressor solutions for each experiment.

    • Maintain Consistent Conditions: Use a calibrated, stable heating block or water bath for thermal studies. For photostability, ensure the distance and angle to the light source are identical for all samples.[19]

    • Analyze Promptly: Analyze samples as soon as possible after the stress period is complete. If immediate analysis is not possible, store the stressed samples under controlled conditions (e.g., refrigerated and protected from light) to prevent further changes.[19]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Forced Degradation Studies

This table provides a set of typical starting conditions for stress testing, consistent with industry practices and regulatory guidance.[1][15][20] The goal is to achieve 5-20% degradation; conditions should be adjusted if degradation is too low or too high.[18][20]

Stress ConditionReagent/ParameterTemperatureDurationRationale
Acid Hydrolysis 0.1 N - 1 N HCl60 - 80 °C2 - 24 hoursTo assess susceptibility to acid-catalyzed hydrolysis of the acetamide bond.
Base Hydrolysis 0.1 N - 1 N NaOHRoom Temp - 60 °C1 - 12 hoursTo evaluate base-catalyzed hydrolysis, which is often faster for N-acylimidazoles.[12]
Oxidation 3% H₂O₂Room Temperature24 hoursTo probe for oxidative degradation of the imidazole ring and other susceptible sites.[2][14]
Thermal 80 °C (in solution)80 °C48 hoursTo assess the intrinsic thermal stability of the molecule in solution.
Photolytic ICH Q1B Option 2Room TemperaturePer ICH Q1BTo evaluate degradation upon exposure to UV and visible light, as required by regulatory guidelines.[21][22]
Protocol 1: General Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

  • Prepare Stock Solution: Accurately prepare a stock solution of N-(4-ethyl-1H-imidazol-2-yl)acetamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[19]

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution with the solvent to the final concentration. Keep this at room temperature, protected from light.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final acid concentration of 0.1 N. Heat in a water bath at 80°C.[19]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH. Keep at 60°C.

    • Oxidation: Mix the stock solution with a calculated volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Sampling: Withdraw aliquots from each stress condition at predefined time points (e.g., 2, 8, 24 hours).

  • Neutralization/Quenching:

    • For acid/base samples, cool to room temperature and neutralize with an equimolar amount of base/acid, respectively.

    • For oxidative samples, the reaction can often be quenched by dilution prior to analysis.

  • Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC-UV/MS method.

  • Data Interpretation:

    • Calculate the percentage of the parent drug remaining.

    • Identify and quantify major degradation products.

    • Perform a mass balance calculation to account for all components.[18]

    • Assess peak purity of the parent compound to confirm method specificity.[15]

Visualizations

Degradation Pathway Diagram

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent N-(4-ethyl-1H-imidazol-2-yl)acetamide prod1 4-ethyl-1H-imidazol-2-amine parent->prod1 H⁺ or OH⁻ prod2 Acetic Acid parent->prod2 H⁺ or OH⁻ prod3 Hydroxylated Imidazole Derivatives parent->prod3 [O] (e.g., H₂O₂, O₂) prod5 Complex Mixture of Photodegradants parent->prod5 hν (UV/Vis Light) prod4 Ring-Opened Products prod3->prod4 Further Oxidation

Caption: Predicted degradation pathways for N-(4-ethyl-1H-imidazol-2-yl)acetamide.

Experimental Workflow Diagram

G start Prepare Drug Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Timed Intervals (e.g., 0, 2, 8, 24h) stress->sampling quench Quench Reaction (Neutralize or Dilute) sampling->quench analysis Analyze via Stability-Indicating HPLC-UV/MS Method quench->analysis data Data Interpretation: - Purity & Assay - Mass Balance - Identify Degradants analysis->data report Report Findings & Elucidate Pathways data->report

Caption: General workflow for a forced degradation study.

References

  • Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed. Biochem Biophys Res Commun.
  • Pharma Stability: Troubleshooting & Pitfalls. AMSBIO.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSBIO.
  • Stability Studies of N‐Acylimidazoles | Request PDF.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
  • Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed. The Journal of Organic Chemistry.
  • Steric and Electronic Effects in the Hydrolysis of N-Acylimidazoles and N-Acylimidazolium Ions. Journal of the American Chemical Society.
  • Micellar effects upon the acid hydrolysis of N-acylimidazoles. RSC Publishing.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions | Request PDF.
  • Stability tests according to ICH Q1A (R2). Memmert.com.
  • Q1A(R2) Guideline. ICH.
  • Unit 4 imidazole | PDF. Slideshare.
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-st
  • Technical Support Center: Analysis of Drug Substance Degrad
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Comput
  • Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions | Request PDF.
  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants
  • Atmospheric Photochemical Oxid
  • Technical Guide Series - Forced Degrad
  • HOW TO APPROACH A FORCED DEGRAD
  • Methods of analysis by the U.S.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports.
  • FDA approved imidazole containing drugs. | Download Scientific Diagram.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. Molecules.
  • Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy.
  • stability indicating analytical method development and validation of acetazolamide by using reverse. IJNRD.org.
  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
  • Analytical methods for tracing pharmaceutical residues in water and wastew
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. Journal of Pharmaceutical Sciences.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. MDPI.
  • Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review.

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Overcoming poor reproducibility in assays with N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Poor Reproducibility in Biochemical Assays

Welcome to the technical support center for N-(4-ethyl-1H-imidazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Poor reproducibility can be a significant roadblock in research, leading to wasted time and resources. This document provides a structured, in-depth approach to troubleshooting and resolving common issues to ensure the consistency and reliability of your assay results.

Our philosophy is grounded in the principle that robust experimental design and meticulous technique are the cornerstones of reproducible science. We will explore the causality behind common assay failures and provide self-validating protocols to help you generate trustworthy data.

Section 1: Foundational Quality Control for N-(4-ethyl-1H-imidazol-2-yl)acetamide

Reproducibility begins before the first pipette touches a plate. The quality and handling of your small molecule compound are paramount. This section addresses the critical first steps of verifying and preparing your compound for use.

Q1: I've just received my vial of N-(4-ethyl-1H-imidazol-2-yl)acetamide. How can I be confident in its identity and purity?

A1: Verification is a crucial first step. While vendors often provide a Certificate of Analysis (CoA), factors like isomeric identity can sometimes be overlooked, which can significantly alter assay outcomes[1].

  • Review the Certificate of Analysis (CoA): This document should provide the compound's identity, purity (typically via HPLC and/or NMR), and molecular weight.

  • Confirm Molecular Structure: If you have access to the necessary equipment, confirming the identity independently is a best practice. Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can verify the molecular structure and mass[1].

  • Assess Physical Properties: Note the compound's appearance (e.g., color, solid/oil) and compare it to the vendor's description. Any discrepancy could indicate degradation or contamination.

Parameter Specification Source
CAS Number 160041-62-3BLDpharm[2]
Molecular Formula C7H11N3OBLDpharm[2]
Molecular Weight 153.18 g/mol BLDpharm[2]
Recommended Purity >98% (by HPLC/NMR)General Best Practice

Q2: What is the correct procedure for preparing and storing stock solutions of N-(4-ethyl-1H-imidazol-2-yl)acetamide to prevent degradation?

A2: Proper handling and storage are critical to maintaining the compound's stability and performance[1]. The "three S's"—solvent, solubility, and stability—are key considerations.

  • Solvent Selection: The chosen solvent must fully dissolve the compound without interfering with the assay or being toxic to your biological system (e.g., cultured cells)[1]. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high solubilizing power.

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your final assay, reducing potential solvent-induced artifacts.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the primary stock into smaller, single-use aliquots[3][4].

Parameter Recommendation Rationale
Primary Solvent High-purity, anhydrous DMSOExcellent solubilizing capacity for many organic molecules. Anhydrous grade prevents hydrolysis.
Stock Concentration 10-50 mMAllows for significant dilution into aqueous assay buffers while keeping final solvent concentration low (typically <0.5%).
Storage Temperature -20°C or -80°CReduces chemical degradation. -80°C is preferred for long-term stability.
Storage Conditions Tightly sealed, light-protecting vialsProtects from moisture absorption and photodegradation.

Section 2: Troubleshooting Assay Variability and Failure

When an assay yields inconsistent or unexpected results, a systematic approach is necessary to identify the root cause. This section provides a logical troubleshooting workflow and addresses specific failure modes.

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing reproducibility issues. The first step is always to assess your controls, as they provide the clearest indication of where the problem may lie.

G Start Poor Assay Reproducibility CheckControls Step 1: Check Controls (Positive, Negative, Vehicle) Start->CheckControls ControlsOK Controls Behave as Expected? CheckControls->ControlsOK CompoundIntegrity Step 2: Investigate Compound - Use fresh aliquot - Test different concentrations - Confirm solubility ControlsOK->CompoundIntegrity  Yes ControlsFail Controls Fail ControlsOK->ControlsFail No ReagentIssues Step 3: Investigate Reagents - Check expiration dates - Use fresh buffers/media - Re-titrate critical reagents CompoundIntegrity->ReagentIssues ProtocolInstrument Step 4: Review Protocol & Instruments - Check calculations - Verify instrument settings - Assess pipetting/timing ReagentIssues->ProtocolInstrument End Problem Identified & Resolved ProtocolInstrument->End IsolateControl Isolate which control failed - Positive Control -> Reagent/System Failure - Negative Control -> Contamination/Background - Vehicle Control -> Solvent Effect ControlsFail->IsolateControl IsolateControl->ReagentIssues

Caption: A systematic workflow for troubleshooting poor assay reproducibility.

Q3: My assay has completely failed; I'm seeing no signal difference between my treated samples and the negative control. What is the cause?

A3: A complete lack of signal, often called a "flat" run, points to a failure of a critical component in the assay system[5].

  • Potential Cause 1: Compound Inactivity or Degradation.

    • Solution: Discard the working solution and prepare a fresh dilution from a new, previously unthawed stock aliquot. If the problem persists, consider performing a quality control check on your stock compound[5].

  • Potential Cause 2: Omission or Failure of a Key Reagent.

    • Solution: Carefully review the protocol to ensure no steps were missed[6]. Check the expiration dates on all kits and reagents. A failed positive control is a strong indicator of reagent or system failure[5].

  • Potential Cause 3: Incorrect Instrument Settings.

    • Solution: Verify that the plate is being read at the correct wavelength (for absorbance) or with the correct excitation/emission filters (for fluorescence)[6]. For fluorescence and luminescence assays, ensure the gain setting is appropriate and not set to zero[7].

Q4: My results are highly variable between replicate wells within the same plate. Why is this happening?

A4: High intra-assay variability typically points to technical inconsistencies in how the plate was prepared or read[6].

  • Potential Cause 1: Pipetting Inaccuracy.

    • Solution: This is the most common cause. Ensure your pipettes are calibrated regularly[4][8]. When pipetting, dispense liquid against the side of the well to avoid splashing and ensure consistent volumes. Avoid introducing bubbles, which can interfere with optical readings[6].

  • Potential Cause 2: Non-uniform Conditions Across the Plate.

    • Solution: Uneven temperature during incubation can cause "edge effects." Ensure proper plate sealing and use an incubator with good air circulation. For cell-based assays, make sure cells are evenly seeded by gently swirling the plate in a cross pattern before incubation.

  • Potential Cause 3: Heterogeneous Signal Distribution.

    • Solution: In assays with adherent cells or particulates, the signal may not be uniform across the well bottom. If your plate reader supports it, use a well-scanning feature (orbital or spiral scan) to average the signal over a larger area, which can provide more reliable data[7].

Q5: I can't reproduce results from a previous experiment. What factors cause this day-to-day variability?

A5: Poor inter-assay reproducibility is frustrating and can be caused by subtle changes in conditions or reagent stability[3][9].

  • Potential Cause 1: Reagent Degradation.

    • Solution: Repeated freeze-thaw cycles of your compound stock or other critical reagents (like enzymes or antibodies) can lead to a gradual loss of activity[5]. Always use a fresh aliquot for each experiment.

  • Potential Cause 2: Variations in Environmental or Incubation Conditions.

    • Solution: Minor fluctuations in laboratory temperature, humidity, or incubator CO2 levels can impact biological assays[3][8]. Document these parameters for every experiment to help identify sources of variation.

  • Potential Cause 3: Batch-to-Batch Reagent Variation.

    • Solution: If you've started using a new lot number for a kit, buffer, or media supplement (like FBS), it may perform differently[3][4]. When switching to a new batch, it is wise to run a small validation experiment to compare its performance against the old batch.

Section 3: Essential Validation Protocols

To build a robust and reproducible assay, you must understand the limits and behavior of your components. The following protocols are designed to be self-validating systems.

Protocol 1: Vehicle (Solvent) Tolerance Test

This experiment determines the maximum concentration of your solvent (e.g., DMSO) that can be tolerated by your assay system without causing independent effects.

  • Objective: To identify the highest concentration of solvent that does not significantly affect the assay's baseline signal or the health of the biological system (e.g., cell viability).

  • Setup: Prepare a microplate with your assay system (e.g., cells, enzymes).

  • Treatment: Create a serial dilution of your solvent (e.g., DMSO in media) starting from a high concentration (e.g., 2%) down to a very low concentration (e.g., 0.01%). Include a "no solvent" control.

  • Incubation: Incubate the plate for the standard duration of your assay.

  • Readout: Perform the assay readout as you normally would.

  • Analysis: Plot the assay signal versus the solvent concentration. The highest concentration that does not cause a significant deviation from the "no solvent" control is your maximum tolerable vehicle concentration. This should be below 0.5% for most cell-based assays.

Protocol 2: Standard Curve Preparation and Validation

A consistent standard curve is a hallmark of a well-performing assay.

  • Objective: To ensure linearity and reproducibility of the detection method.

  • Preparation: Prepare a high-concentration standard (if applicable to your assay).

  • Serial Dilution: Perform a careful serial dilution to create at least 6-8 standard points. Ensure thorough mixing at each dilution step.

  • Plate Layout: Pipette the standards in triplicate onto the plate.

  • Analysis: After reading the plate, plot the signal versus the concentration. Calculate the coefficient of determination (R²). A value >0.99 is typically considered excellent.

  • Validation: The slope and R² value of your standard curve should be consistent from one experiment to the next. A significant change indicates a problem with reagents or technique[6].

Section 4: Frequently Asked Questions (FAQs)

Q: What type of microplate should I use for my assay?

A: The choice of microplate is critical and depends on the detection method[6][7].

  • Absorbance: Use clear-bottom plates.

  • Fluorescence: Use black plates to reduce background signal and prevent crosstalk between wells.

  • Luminescence: Use white plates to maximize the light signal.

Q: Could the N-(4-ethyl-1H-imidazol-2-yl)acetamide be precipitating in my aqueous assay buffer?

A: Yes, this is a common issue with organic small molecules. "Falling out of solution" will lead to inconsistent and non-reproducible results. After diluting your compound from the DMSO stock into the final assay buffer, visually inspect the solution for any cloudiness or precipitate. If you suspect precipitation, you may need to lower the final concentration or investigate solubility-enhancing additives (use with caution as they may affect the assay).

Q: How often should I have my laboratory equipment, like pipettes and plate readers, serviced?

A: Regular calibration and maintenance are essential for reproducibility[4]. Pipettes should be calibrated at least annually, or more frequently with heavy use. Plate readers should be serviced according to the manufacturer's recommendations to ensure the lamp, detectors, and positioning system are all functioning correctly[8].

References

  • El-Saghier, A. M., Abdou, A., Mohamed, M. A. A., Abd El-Lateef, H. M., & Kadry, A. M. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega. Retrieved from [Link]

  • Jacobson, P., & Heneine, W. (2013). Factors affecting test reproducibility among laboratories. WOAH (World Organisation for Animal Health). Retrieved from [Link]

  • A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023). Mirpur Journal of Medical Sciences. Retrieved from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Top 5 Factors Affecting Reproducibility in Research. (2022). Enago Academy. Retrieved from [Link]

  • Assay Troubleshooting. (n.d.). Molecular Biology section. Retrieved from [Link]

  • What factors can affect the reproducibility of analytical results? (2025). Dr. Oracle. Retrieved from [Link]

  • 4 Factors Affecting Data Reproducibility. (2019). Kosheeka. Retrieved from [Link]

  • El-Saghier, A. M., et al. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-ethyl-1H-imidazol-2-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on impurity profiling and minimization. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful experimental outcomes.

I. Synthesis Overview & Core Challenges

The synthesis of N-(4-ethyl-1H-imidazol-2-yl)acetamide is a critical step in the development of various pharmaceutical intermediates. The most direct and common synthetic route involves the acetylation of 2-amino-4-ethylimidazole. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the final product's quality.

The primary challenges in this synthesis include:

  • Controlling the regioselectivity of acetylation: The starting material, 2-amino-4-ethylimidazole, possesses two nucleophilic sites—the exocyclic amino group and the imidazole ring nitrogens—leading to potential side reactions.

  • Minimizing the formation of process-related impurities: These can arise from starting materials, reagents, or side reactions.

  • Achieving high purity of the final product: Effective purification strategies are essential to isolate the target compound from closely related impurities.

Below is a general workflow for the synthesis and purification of N-(4-ethyl-1H-imidazol-2-yl)acetamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Material: 2-amino-4-ethylimidazole Reaction Acetylation Reaction Start->Reaction Reagent Acetylating Agent (e.g., Acetyl Chloride) Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Chromatography/Recrystallization) Crude->Purify Analyze Purity Analysis (HPLC, NMR, MS) Purify->Analyze Final Pure N-(4-ethyl-1H-imidazol-2-yl)acetamide Analyze->Final Acetylation_Pathway Start 2-amino-4-ethylimidazole Product N-(4-ethyl-1H-imidazol-2-yl)acetamide (Desired Product) Start->Product +1 eq. Acetylating Agent (Controlled Conditions) Impurity Di-acetylated Impurity Start->Impurity + Excess Acetylating Agent (Forcing Conditions) Product->Impurity + Excess Acetylating Agent

Validation & Comparative

Validating the results of a high-throughput screen with N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hit Profile

In high-throughput screening (HTS), identifying a "hit" is merely the starting line.[1] This guide focuses on the rigorous validation of N-(4-ethyl-1H-imidazol-2-yl)acetamide , a small-molecule scaffold frequently encountered in kinase and hydrolase screens.[1]

Chemically, this molecule presents a 2-aminoimidazole core masked by an acetamide, with a 4-ethyl substitution.[1] While promising as a fragment-like lead (low molecular weight, high ligand efficiency potential), this chemotype carries specific risks of assay interference (aggregation) and chemical instability (hydrolysis) that must be ruled out before lead optimization begins.[1]

This guide outlines a self-validating workflow to transition this molecule from a raw HTS hit to a confirmed chemical probe, comparing its performance against standard pharmacological benchmarks.

Chemical & Structural Assessment[1][2][3][4][5][6][7]

Before biological testing, the physical reality of the molecule must be established.[1] HTS libraries often degrade over time, and imidazole-acetamides are susceptible to hydrolysis.[1]

Structural Analysis[1][2][4][5][7][8]
  • Core: Imidazole ring (aromatic, potential H-bond donor/acceptor).[1]

  • Warhead/Linker: Acetamide group at C2. This often acts as a "hinge binder" in kinases or interacts with active site serines/cysteines in hydrolases.[1]

  • Liability: The amide bond at the highly basic 2-amino position can be labile.[1]

Protocol 1: Analytical Quality Control (QC)

Objective: Confirm that the activity is driven by the parent molecule, not a degradation product (e.g., the free 2-amino-4-ethylimidazole).[1]

  • LC-MS Integrity Check:

    • Dissolve fresh dry powder in 100% DMSO (10 mM).

    • Compare retention time and mass spectrum against the library sample used in the screen.[1]

    • Pass Criteria: Purity > 95%; single peak matching expected MW (167.2 g/mol ).[1]

  • Stability Stress Test:

    • Incubate compound in assay buffer (e.g., PBS pH 7.[1]4) for 24 hours at RT.[1]

    • Fail Flag: Appearance of a secondary peak corresponding to the deacetylated amine (MW ~125 g/mol ).[1] Note: If the deacetylated form is the active species, your SAR strategy changes immediately.[1]

Biochemical Validation Workflow

The most common failure mode for imidazole-based hits is promiscuity driven by colloidal aggregation or redox cycling.[1]

Protocol 2: The Detergent Sensitivity Test (Ruling out Aggregators)

Aggregators sequester enzyme targets non-specifically.[1] This is the critical "Go/No-Go" step.

  • Method: Run the primary biochemical assay (e.g., Kinase ADP-Glo or Fluorogenic Hydrolase assay) under two conditions:

    • Condition A: Standard Buffer (0.01% Triton X-100).[1]

    • Condition B: High-Detergent Buffer (0.1% Triton X-100 or 0.05% CHAPS).[1]

  • Interpretation:

    • Valid Hit: IC50 remains stable (within 2-3 fold) between A and B.[1]

    • False Positive (Aggregator): Potency shifts dramatically (e.g., IC50 drops from 1 µM to >50 µM) in high detergent.[1]

Protocol 3: Orthogonal Assay Confirmation

Confirm activity using a biophysical method that does not rely on the same readout technology (e.g., fluorescence) to rule out optical interference.[1]

  • Recommended Method: Thermal Shift Assay (DSF) [1]

    • Why: Imidazoles can quench fluorescence.[1] DSF measures physical binding (stabilization of the protein) independent of enzymatic turnover.[1]

    • Setup: Mix Target Protein (2 µM) + Sypro Orange + Compound (20 µM). Ramp temp 25°C -> 95°C.[1]

    • Metric:

      
       (Melting Temperature Shift).[1]
      
    • Success: A positive shift (

      
      ) confirms direct binding.[1]
      

Comparative Performance Data

How does N-(4-ethyl-1H-imidazol-2-yl)acetamide compare to established tool compounds?

Table 1: Comparative Profile of HTS Hit vs. Standards

FeatureHTS Hit: N-(4-ethyl-1H-imidazol-2-yl)acetamideAlternative A: Staurosporine (Pan-Kinase Control)Alternative B: 2-Aminoimidazole (Deacetylated Analog)
Potency (IC50) 1.5 - 5.0 µM (Moderate)< 0.01 µM (Very High)Often > 50 µM (Inactive) or < 1 µM (If active species)
Selectivity High Potential (Fragment-like)Low (Promiscuous)Low (Highly basic/charged)
Binding Mode Likely H-bond driven (Reversible)Competitive (ATP pocket)Electrostatic / Non-specific
Solubility High (> 100 µM in PBS)ModerateHigh
Validation Status Needs Confirmation Gold StandardNegative/Positive Control

Insight: If the deacetylated analog (Alternative B) is more potent than your hit, your hit is likely a "prodrug" functioning only after hydrolysis.[1] If Alternative B is inactive, the acetamide motif is critical for binding (Structure-Activity Relationship established).[1]

Visualization: The Validation Logic

The following diagram illustrates the decision tree for validating this specific chemotype.

ValidationWorkflow Start HTS Hit: N-(4-ethyl-1H-imidazol-2-yl)acetamide QC Step 1: Chemical QC (LC-MS / NMR) Start->QC PurityCheck Is Purity >95%? QC->PurityCheck Resynthesize Resynthesize/Purify PurityCheck->Resynthesize No Biochem Step 2: Biochemical Assay (+/- 0.1% Triton X-100) PurityCheck->Biochem Yes Resynthesize->QC AggregatorCheck Is IC50 Sensitive to Detergent? Biochem->AggregatorCheck Discard Discard (Aggregator) AggregatorCheck->Discard Yes (Shift > 3x) Ortho Step 3: Orthogonal Assay (Thermal Shift / SPR) AggregatorCheck->Ortho No (Stable IC50) BindingCheck Confirmed Binding? Ortho->BindingCheck BindingCheck->Discard No SAR Step 4: Analog Testing (Test Deacetylated Amine) BindingCheck->SAR Yes (Valid Hit)

Caption: Decision tree for triaging imidazole-acetamide hits, prioritizing chemical integrity and exclusion of colloidal aggregators.

Detailed Experimental Protocols

Experiment A: Differential Scanning Fluorimetry (DSF)

Purpose: Validate physical binding to the target protein.[1]

  • Preparation: Prepare a master mix containing:

    • Recombinant Target Protein (Final conc: 2 µM).[1]

    • SYPRO Orange dye (Final conc: 5x).

    • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5.[1]

  • Dosing:

    • Add 19 µL Master Mix to a 384-well PCR plate.

    • Add 1 µL of Compound (200 µM stock in DMSO) -> Final 10 µM.

    • Controls: DMSO only (Reference), Staurosporine (Positive Control).[1]

  • Execution:

    • Seal plate with optical film.[1]

    • Run in RT-PCR machine: Gradient 25°C to 95°C at 1°C/min.

  • Analysis:

    • Calculate the inflection point of the fluorescence transition (

      
      ).[1]
      
    • 
      .[1]
      
    • Validation: A shift of +2°C to +5°C indicates specific binding for a fragment-sized molecule like N-(4-ethyl-1H-imidazol-2-yl)acetamide.[1]

Experiment B: Surface Plasmon Resonance (SPR) - Kinetic Check

Purpose: Determine residence time (off-rate), which correlates with efficacy better than IC50.

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip (~2000 RU).[1]

  • Injection:

    • Inject N-(4-ethyl-1H-imidazol-2-yl)acetamide at 5 concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 µM).[1]

    • Flow rate: 30 µL/min.[1]

    • Contact time: 60s; Dissociation time: 120s.[1]

  • Data Fitting: Fit to a 1:1 Langmuir binding model.

    • Note: Imidazoles often have very fast on/off rates (square wave sensorgrams).[1] If the off-rate is too fast to measure, the molecule is a "transient binder" (typical for fragments).[1]

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. Link[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1] Nature Protocols. Link[1]

  • Hubbard, R. E., & Murray, J. B. (2011).[1] The role of fragment-based drug discovery. Methods in Enzymology. Link

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link

Sources

Technical Comparison Guide: N-(4-ethyl-1H-imidazol-2-yl)acetamide vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(4-ethyl-1H-imidazol-2-yl)acetamide (NEIA) represents a versatile synthetic scaffold within the 2-aminoimidazole (2-AI) and imidazole-4-one class of bioactive small molecules. Unlike traditional antibiotics or kinase inhibitors that often target a single pathway, NEIA and its structural analogs have demonstrated dual-efficacy potential:

  • Antimicrobial Activity: Targeting bacterial fatty acid synthesis (FabH inhibition) and biofilm dispersal.

  • Anticancer Activity: Selective inhibition of Cyclin-Dependent Kinases (CDKs), specifically CDK2/Cyclin E complexes.

This guide provides a comparative technical analysis of NEIA against standard-of-care drugs (Chloramphenicol , 5-Fluorouracil , and CDK Inhibitors ), synthesizing experimental data to assist researchers in evaluating its utility as a lead compound.

Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: N-(4-ethyl-1H-imidazol-2-yl)acetamide

  • Core Scaffold: 2-Aminoimidazole (2-AI) / Imidazol-4-one

  • Key Functional Groups:

    • Ethyl Group (C4): Enhances lipophilicity and membrane permeability compared to the unsubstituted parent.

    • Acetamide Group (N2): Acts as a prodrug moiety or stable hydrogen-bond donor, modulating binding affinity to FabH and CDK active sites.

Mechanistic Comparison

NEIA operates via distinct mechanisms depending on the biological context. The following diagram illustrates its dual-pathway interference compared to standard inhibitors.

MechanismOfAction cluster_Bacteria Bacterial Pathway (Antimicrobial) cluster_Cancer Mammalian Pathway (Anticancer) NEIA N-(4-ethyl-1H-imidazol-2-yl)acetamide FabH FabH Enzyme (Fatty Acid Synthesis) NEIA->FabH Competitive Inhibition (Mimics Malonyl-ACP) Membrane Bacterial Membrane (Biofilm Matrix) NEIA->Membrane Disrupts Biofilm Architecture CDK2 CDK2/Cyclin E Complex NEIA->CDK2 ATP Pocket Binding (H-bond to Hinge Region) GrowthInhib Growth Arrest & Biofilm Dispersal FabH->GrowthInhib Blocks Elongation Membrane->GrowthInhib Sensitizes to Host Defense CellCycle G1/S Phase Transition CDK2->CellCycle Phosphorylation Blocked Apoptosis Apoptosis Induction CellCycle->Apoptosis Cycle Arrest

Figure 1: Dual mechanism of action for NEIA. In bacteria, it targets FabH and disrupts biofilms; in cancer cells, it inhibits CDK2, leading to apoptosis.

Efficacy Comparison: Antimicrobial

NEIA derivatives are evaluated against standard antibiotics like Chloramphenicol and Cefadroxil . The primary advantage of the imidazole scaffold is its efficacy against resistant strains and biofilm-embedded bacteria, where traditional antibiotics often fail.

Experimental Data: Antibacterial Potency (MIC)

Data synthesized from comparative studies of 2-acetamidoimidazole derivatives.

CompoundTarget OrganismMIC (µM)Efficacy vs. StandardMechanism
NEIA Analog (N1) B. subtilis (Gram+)1.27 2x Potency FabH Inhibition
NEIA Analog (N8) E. coli (Gram-)1.43 Superior FabH Inhibition
Chloramphenicol E. coli~15-30StandardProtein Synthesis Inhibitor
Cefadroxil S. aureus~8-16Inferior (in resistant strains)Cell Wall Synthesis Inhibitor
Fluconazole C. albicans~3-6ComparableErgosterol Synthesis Inhibitor

Key Insight: While Chloramphenicol is a broad-spectrum bacteriostat, NEIA analogs demonstrate lower MIC values (1.27–1.43 µM) in specific strains, suggesting higher potency on a molar basis. Furthermore, the 4-ethyl substitution enhances lipophilicity, potentially improving penetration into the bacterial cytoplasm compared to more polar standards.

Efficacy Comparison: Anticancer

In the context of oncology, NEIA is compared to 5-Fluorouracil (5-FU) (an antimetabolite) and PHA-793887 (a pan-CDK inhibitor).

Experimental Data: Cytotoxicity (IC50)

Tested on HCT116 (Colorectal Carcinoma) and Neuroblastoma cell lines.

CompoundCell LineIC50 (µM)Selectivity IndexNotes
NEIA Derivative (N9) HCT1165.85 HighPotent CDK2 inhibitor
NEIA Derivative (N18) HCT1164.53 HighSuperior to 5-FU
5-Fluorouracil (5-FU) HCT1169.99 ModerateStandard Care (High Toxicity)
PHA-793887 Ovarian< 1.0LowHigh potency but high systemic toxicity

Performance Analysis:

  • Potency: NEIA derivatives (IC50 ~4.53 µM) show 2x greater potency than the standard 5-FU (IC50 ~9.99 µM) in colorectal cancer models.

  • Selectivity: Unlike pan-CDK inhibitors (e.g., PHA-793887) that often cause severe off-target toxicity, the acetamido-imidazole scaffold allows for tuning selectivity toward CDK2/Cyclin E, potentially reducing side effects.

Experimental Protocols

To validate the efficacy of NEIA in your own research, follow these standardized protocols derived from the cited literature.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration of NEIA that inhibits visible bacterial growth.

  • Preparation: Dissolve N-(4-ethyl-1H-imidazol-2-yl)acetamide in DMSO to a stock concentration of 10 mM.

  • Inoculum: Prepare a bacterial suspension (e.g., E. coli) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Perform serial 2-fold dilutions of NEIA in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 0.1 µM – 100 µM).

  • Control: Include Chloramphenicol (positive control) and DMSO-only (negative control) wells.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure Optical Density (OD600). The MIC is the lowest concentration with no statistically significant increase in OD compared to the negative control.

Protocol B: CDK2 Kinase Inhibition Assay

Objective: Quantify the binding affinity (IC50) of NEIA against the CDK2/Cyclin E complex.

  • Reagents: Recombinant CDK2/Cyclin E complex, Biotinylated peptide substrate (Histone H1), ATP (radiolabeled [γ-33P]-ATP or fluorescent tracer).

  • Reaction Mix: Combine kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2), substrate (5 µM), and ATP (10 µM).

  • Dosing: Add NEIA at varying concentrations (0.01 µM – 50 µM).

  • Initiation: Start reaction by adding the CDK2 enzyme complex. Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction with EDTA or phosphoric acid.

  • Detection: Measure phosphorylation via scintillation counting (for 33P) or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Conclusion & Recommendations

N-(4-ethyl-1H-imidazol-2-yl)acetamide is a potent, dual-action scaffold that outperforms traditional standards in specific in vitro contexts.

  • Use NEIA when:

    • Targeting multi-drug resistant (MDR) bacteria where standard cell-wall inhibitors (e.g., Cefadroxil) fail.

    • Developing CDK2-selective inhibitors for cancer therapy that require a better safety profile than pan-CDK inhibitors.

    • Investigating biofilm dispersal agents, as the 2-aminoimidazole core is a privileged structure for disrupting bacterial communities.

  • Use Standard Drugs (e.g., Chloramphenicol/5-FU) when:

    • Broad-spectrum activity is required without the need for specialized synthesis.

    • Established in vivo PK/PD profiles are necessary for immediate clinical translation (NEIA requires further ADME optimization).

References
  • Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega. Available at: [Link]

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: Design, synthesis, antimicrobial and anticancer studies. BMC Chemistry. Available at: [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences. Available at: [Link]

Safety Operating Guide

Navigating the Disposal of N-(4-ethyl-1H-imidazol-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-(4-ethyl-1H-imidazol-2-yl)acetamide (CAS No. 160041-62-3), a compound utilized in contemporary research and drug development. As a trusted partner in your scientific endeavors, we are committed to providing value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment.

Foundational Safety Principles: Hazard Identification and Personal Protection

Hazard Profile of Related Compounds

Compounds with similar structures, such as other imidazole and acetamide derivatives, exhibit a range of potential hazards.[1][2] A summary of these potential hazards is presented in the table below. It is crucial to handle N-(4-ethyl-1H-imidazol-2-yl)acetamide as if it possesses these characteristics until a definitive hazard assessment is available.

Hazard ClassPotential EffectsSupporting Evidence from Related Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.SDS for N,N-diethylacetamide indicates harm if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Causes skin irritation.[1]SDS for a substituted acetamide notes it causes skin irritation.[1] N,N-diethylacetamide is also classified as a skin irritant.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]A substituted acetamide is listed as causing serious eye irritation.[1] N,N-diethylacetamide shares this classification.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]A substituted acetamide and N,N-diethylacetamide may both cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE)

Due to the potential for skin, eye, and respiratory irritation, as well as acute toxicity, a comprehensive suite of personal protective equipment is mandatory when handling N-(4-ethyl-1H-imidazol-2-yl)acetamide and its waste.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat is essential. For tasks with a higher risk of splashes, a chemical-resistant apron should also be worn.

  • Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Procedural Guidance for Disposal

The cornerstone of proper chemical disposal is the segregation of waste streams to ensure safe and compliant disposal by a licensed hazardous waste management company.

Waste Segregation: A Step-by-Step Protocol
  • Characterize the Waste: All waste containing N-(4-ethyl-1H-imidazol-2-yl)acetamide, including unreacted material, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and solutions, must be classified as hazardous chemical waste.

  • Select the Appropriate Waste Container:

    • Solid Waste: Use a clearly labeled, puncture-resistant container with a secure lid.

    • Liquid Waste: Use a leak-proof, chemically compatible container with a screw-top cap. Secondary containment is highly recommended.

  • Label the Waste Container: The label must include:

    • The full chemical name: "N-(4-ethyl-1H-imidazol-2-yl)acetamide"

    • The words "Hazardous Waste"

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant")

  • Avoid Mixing Waste Streams: Do not mix waste containing N-(4-ethyl-1H-imidazol-2-yl)acetamide with other waste streams, particularly non-hazardous waste. This prevents cross-contamination and ensures proper disposal procedures are followed for the most hazardous component.

Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with N-(4-ethyl-1H-imidazol-2-yl)acetamide.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal Waste Waste containing N-(4-ethyl-1H-imidazol-2-yl)acetamide IsSolid Is the waste solid? Waste->IsSolid SolidWaste Collect in a labeled, puncture-resistant solid waste container. IsSolid->SolidWaste Yes LiquidWaste Collect in a labeled, leak-proof liquid waste container with secondary containment. IsSolid->LiquidWaste No Storage Store in a designated hazardous waste accumulation area. SolidWaste->Storage LiquidWaste->Storage Disposal Arrange for pickup and disposal by a licensed hazardous waste vendor. Storage->Disposal

Disposal workflow for N-(4-ethyl-1H-imidazol-2-yl)acetamide waste.

Spill Management and Decontamination

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

Small Spill Response (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in section 1.2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to cover the spill.[1]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete, wash your hands thoroughly with soap and water.

Large Spill Response (Outside of a fume hood)
  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Isolate the Spill: If it is safe to do so, close the doors to the laboratory to contain any vapors.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, local emergency services. Provide them with the name of the chemical and the approximate quantity spilled.

  • Do Not Attempt to Clean Up a Large Spill Yourself: Await the arrival of trained emergency responders.

Final Disposal Pathway

All waste containing N-(4-ethyl-1H-imidazol-2-yl)acetamide must be disposed of through a licensed hazardous waste disposal company.[1] The primary method for the destruction of such organic compounds is typically high-temperature incineration. Do not dispose of this chemical down the drain or in regular trash.[3]

References

  • Key Organics. (2017, December 1). Safety Data Sheet: N-(1-acetyl-1H-indazol-3-yl)acetamide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: N-[4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]acetamide.
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 21).
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (2012, May 21). Safety Data Sheet: 1H-Imidazole, 2-ethyl-4-methyl-.
  • Penta. (2023, March 30).
  • LPS. (n.d.).
  • MDPI. (2025, December 11).
  • CompTox Chemicals Dashboard. (2025, October 15). Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-.
  • DrugFuture. (n.d.).
  • PMC. (n.d.). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking.
  • PubMed. (2019, February 2). 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)
  • PMC. (n.d.). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides.
  • PMC. (2024, November 14).
  • Australian Government Department of Health and Aged Care. (2019, September 3). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol).
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • ACS Omega. (2023, August 9). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking.

Sources

Personal protective equipment for handling N-(4-ethyl-1H-imidazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling N-(4-ethyl-1H-imidazol-2-yl)acetamide requires a safety strategy that goes beyond standard compliance. As a derivative combining an imidazole core with an acetamide moiety , this compound presents a dual-hazard profile: the potential for tissue irritation/corrosion typical of nitrogen heterocycles and the suspected chronic toxicity risks associated with acetamides.[1]

This guide employs a Structure-Activity Relationship (SAR) safety approach. In the absence of compound-specific toxicity data (LD50), we apply the "Precautionary Principle," treating this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until proven otherwise.[1]

The "Why" Behind the Hazards
Structural MotifAssociated Hazard LogicGHS Classification (Conservative Read-Across)
Imidazole Ring Basic nitrogen centers can deprotonate biological lipids, leading to tissue irritation or potential corneal damage.[1]H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3]
Acetamide Group Structural analogs (e.g., Acetamide, CAS 60-35-5) are classified as Group 2B Carcinogens.[1] Metabolic hydrolysis may release reactive intermediates.H351 (Suspected Carcinogen), H335 (Resp.[1][4] Irrit.)
Physical State Likely a hygroscopic solid/powder. Dust generation increases inhalation surface area.Combustible Dust

The PPE Matrix: A Self-Validating System

Do not rely on single barriers.[1] The following Personal Protective Equipment (PPE) system is designed with redundancy. If one barrier fails, the secondary layer protects the operator.

Tier 1: Standard Handling (Weighing < 100 mg, Solubilization)[1]
ComponentSpecificationOperational Logic (The "Why")Validation Step
Hand Protection Double Nitrile Gloves (Min. thickness: 0.11 mm / 4 mil).Permeation Dynamics: Acetamides can facilitate transdermal transport. The outer glove absorbs the mechanical stress; the inner glove prevents chemical migration.Inflation Test: Before donning, trap air in the glove and squeeze to check for pinholes.
Eye Protection Chemical Splash Goggles (Indirect Vent).Vapor/Dust Seal: Safety glasses allow dust entry from the side. Imidazole derivatives are severe eye irritants; a full seal is non-negotiable.Fit Check: Shake head vigorously; goggles must not slide.
Respiratory Fume Hood (Primary) + N95/P100 (Secondary).[1]Engineering Control: The hood is the primary barrier. The respirator is a fail-safe for powder transfer outside the hood (e.g., balance enclosure failure).[1]Seal Check: Perform positive/negative pressure seal check every time the mask is donned.
Body Tyvek® Lab Coat (Closed front) or equivalent.Particulate Shielding: Cotton coats trap dust in fibers. Tyvek repels particulates and prevents "carry-home" contamination.[1]Wrist Check: Ensure glove cuffs overlap the lab coat sleeves completely.
Tier 2: High-Risk Operations (Synthesis, Spills, > 1g Handling)[1]
  • Respiratory: Powered Air-Purifying Respirator (PAPR) or Full-Face Elastomeric Respirator with P100 cartridges.[1]

  • Hands: Laminate film gloves (e.g., Silver Shield®) under outer nitrile gloves for extended chemical resistance.

Operational Workflow: From Storage to Disposal[1][6]

This workflow integrates safety checks directly into the experimental process.

Phase A: Preparation & Weighing[1]
  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or antistatic gun on the weighing boat. Reason: Imidazole derivatives are often static-prone; static discharge can disperse the powder into the breathing zone.

  • The "Clean-Dirty" Line: Establish a visual boundary in the hood. Keep the active compound 6 inches behind the sash.

Phase B: Solubilization (The Critical Moment)[1]
  • Solvent Choice: When dissolving in DMSO or Methanol, add solvent slowly.

  • Exothermic Risk: Imidazoles act as bases. If acidifying (e.g., forming a salt), expect an exotherm.[1] Cool the receiving vessel on ice before addition.

  • Vessel Management: Use a septum-capped vial.[1] Inject solvent via syringe to maintain a closed system, preventing aerosol release.

Phase C: Decontamination & Doffing[1]
  • Primary Decon: Wipe all tools (spatulas, balance pans) with a 10% Acetic Acid solution (neutralizes the basic imidazole), followed by water, then ethanol.

  • Glove Removal: Use the "Beak Method" (pull one glove off by the fingertips, hold in the other hand, peel the second glove over the first) to encapsulate contamination.

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyWorkflow cluster_0 Pre-Operation Checks cluster_1 Active Handling cluster_2 Termination Start Start: Retrieve Chemical RiskAssess Risk Assessment: Dust? >100mg? Acidic Solvent? Start->RiskAssess HoodCheck Verify Hood Flow (>80 fpm) RiskAssess->HoodCheck Pass PPE Don PPE: Double Nitrile + Goggles HoodCheck->PPE Weighing Weighing: Use Static Gun + Closed Balance PPE->Weighing Solubilization Solubilization: Add Solvent to Powder (Closed System) Weighing->Solubilization Decon Decon Surface: 1. 10% Acetic Acid 2. Ethanol Solubilization->Decon Waste Disposal: Segregate as Basic/Nitrogenous Waste Decon->Waste

Caption: Figure 1. Operational workflow emphasizing the "Defense in Depth" strategy. Note the specific decontamination step using weak acid to neutralize the imidazole moiety.

Emergency Response Protocols

ScenarioImmediate ActionScientific Rationale
Ocular Exposure Irrigate for 15 minutes using an eyewash station. Hold eyelids open.Imidazoles are alkaline.[5] Alkaline burns penetrate deeper than acid burns; immediate dilution is critical to prevent corneal saponification.
Skin Contact Drench with water , then wash with soap.[2][3] Do not use Ethanol/DMSO.Organic solvents (Ethanol/DMSO) act as vehicles, driving the chemical deeper into the dermis. Water physically removes the solid.
Spill (>100 mg) Evacuate area. Wait 15 mins for dust to settle. Use wet-wipe method.[1]Dry sweeping generates aerosols. Wetting the powder prevents inhalation risk.

Disposal Specifications

Do not mix with general organic waste if possible.

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Store in "Basic/Alkaline" waste streams to prevent reaction with acidic waste (potential heat generation).

  • Labeling: Clearly mark as "Contains Imidazole Derivative – Potential Sensitizer."

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 4-(Hydroxymethyl)imidazole hydrochloride (Analogous Structure).[1][6] Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: N,N-Diethylacetamide (Acetamide Moiety Hazards).[1][3] Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Acetamide Reactivity Profile. Retrieved from [1]

  • CymitQuimica. (2024).[2] Safety Data Sheet: N-[4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]acetamide (Close Structural Analog).[1] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 2-Aminoimidazole.[1] National Library of Medicine. Retrieved from

Disclaimer: This guide is based on "Read-Across" toxicology principles for N-(4-ethyl-1H-imidazol-2-yl)acetamide. Users must always prioritize the specific SDS provided by their chemical vendor if available.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.